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Core Science & Biosynthesis

Foundational

Discovery, Synthesis, and Structural Dynamics of 3-Fluoro-2-piperidinol: A Technical Whitepaper

Executive Summary The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals. However, native piperidines often suffer from high basicity—leading to hERG channel-mediated cardiotoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals. However, native piperidines often suffer from high basicity—leading to hERG channel-mediated cardiotoxicity—and susceptibility to cytochrome P450-mediated α-oxidation. The discovery and development of 3-fluoro-2-piperidinol (often isolated as its hydrochloride salt, CAS 2419226-10-9) represents a significant milestone in Fragment-Based Drug Discovery (FBDD). By strategically installing a fluorine atom adjacent to a hemiaminal center, medicinal chemists can modulate the physicochemical profile of the scaffold while providing a versatile 3D vector for late-stage functionalization[1].

This whitepaper provides an in-depth analysis of the historical context, structural dynamics, and synthetic methodologies surrounding 3-fluoro-2-piperidinol, designed for researchers and drug development professionals.

Historical Context: The Evolution of Fluorinated N-Heterocycles

Prior to the 2010s, the functionalization of piperidines relied heavily on traditional cross-coupling and alkylation. However, as the attrition rates of drug candidates due to pharmacokinetic (PK) failures rose, the industry turned to the "fluorine effect."

The introduction of fluorine into the piperidine ring was initially explored to lower the pKa of the basic nitrogen. A single fluorine atom can reduce the basicity of an adjacent amine by up to 2.0 pKa units via strong inductive electron withdrawal. This simple modification drastically reduces the off-target binding of the protonated amine to the hERG potassium channel [2].

The specific discovery and commercial availability of 3-fluoro-2-piperidinol emerged in the late 2010s and early 2020s as FBDD demanded more complex, sp3-rich, low-molecular-weight building blocks. Unlike simple fluoropiperidines, 3-fluoro-2-piperidinol contains a reactive hemiaminal (C2) and a stereodirecting fluorine (C3), making it a highly prized, albeit chemically delicate, intermediate for synthesizing complex bicyclic and functionalized drug architectures.

Structural Dynamics: Ring-Chain Tautomerism

The most critical technical challenge when working with 3-fluoro-2-piperidinol is its inherent instability as a free base. 2-Piperidinols are cyclic hemiaminals that exist in a dynamic equilibrium with their acyclic amino-aldehyde counterparts (in this case, 5-amino-2-fluoropentanal) [3].

The Role of Fluorine in Conformation

In 3-fluoropiperidines, the fluorine atom exhibits a strong preference for the axial position . This is driven by the gauche effect—a stereoelectronic interaction where the highly electronegative C-F bond aligns gauche to the nitrogen lone pair (or the C-N bond), stabilizing the chair conformation.

When functionalizing 3-fluoro-2-piperidinol, the ring-chain tautomerism must be suppressed to prevent racemization at the C2 and C3 stereocenters. This is why the compound is exclusively synthesized, stored, and sold as a hydrochloride salt . Protonation of the nitrogen eliminates the lone pair required to initiate the ring-opening cascade.

G A 3-Fluoro-2-piperidinol (Cyclic Hemiaminal) B 5-Amino-2-fluoropentanal (Acyclic Aldehyde) A->B Ring-Chain Tautomerism C Iminium Ion (Reactive Intermediate) A->C Acid Catalysis (-H2O) D Functionalized Piperidine C->D Nucleophilic Attack

Figure 1: Ring-chain tautomerism and functionalization pathways of 3-fluoro-2-piperidinol.

Physicochemical Profiling

The strategic placement of the fluorine and hydroxyl groups fundamentally alters the molecule's behavior in biological systems. Table 1 summarizes the quantitative impact of these modifications compared to the native piperidine scaffold.

Table 1: Physicochemical Impact of Fluorination on the Piperidine Scaffold
PropertyPiperidine3-Fluoropiperidine3-Fluoro-2-piperidinol (HCl)Pharmacological Implication
pKa (Conjugate Acid) 11.29.2~8.5Lower basicity significantly reduces hERG channel liability.
Lipophilicity (LogP) 0.841.150.45Modulates membrane permeability; the C2-OH adds hydrophilicity.
3D Conformation Equatorial NHAxial FluorineAxial FluorineThe gauche effect locks the chair conformation for predictable FBDD.
Metabolic Stability Low (α-oxidation)ModerateHigh (Pre-oxidized)Blocks CYP450-mediated oxidation at the vulnerable C2/C3 positions.

Synthetic Methodologies & Protocols

Direct synthesis of 2-piperidinols from simple piperidines is notoriously difficult due to the propensity for over-oxidation to the corresponding lactam (piperidin-2-one). The most authoritative and scalable route to 3-fluoro-2-piperidinol utilizes the Shono Oxidation —an electrochemical anodic methoxylation—followed by controlled acidic hydrolysis [4].

Protocol: Synthesis and Isolation of 3-Fluoro-2-piperidinol Hydrochloride

Phase 1: Electrochemical Methoxylation (Shono Oxidation)

  • Setup: Equip an undivided electrochemical cell with graphite/carbon electrodes.

  • Reagents: Dissolve N-Boc-3-fluoropiperidine (10.0 mmol) in a 0.1 M solution of tetraethylammonium tetrafluoroborate ( Et4​NBF4​ ) in anhydrous methanol (50 mL).

    • Causality: Methanol acts as both the solvent and the nucleophile. The supporting electrolyte ( Et4​NBF4​ ) ensures high conductivity without participating in the anodic oxidation, preventing unwanted side reactions.

  • Electrolysis: Apply a constant current of 20 mA/cm² until 2.2 F/mol of charge is passed.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material confirms the formation of the N-Boc-2-methoxy-3-fluoropiperidine intermediate.

Phase 2: Hydrolysis and Salt Trapping 4. Deprotection & Hydrolysis: Transfer the crude methoxy intermediate to a round-bottom flask. Add 4.0 M HCl in dioxane (10 equivalents) and stir at room temperature for 4 hours.

  • Causality: The strong anhydrous acid simultaneously cleaves the Boc protecting group and hydrolyzes the methyl ether to yield the hemiaminal.

  • Trapping the Hemiaminal: Precipitate the product by adding cold diethyl ether (100 mL) dropwise under vigorous stirring.

    • Causality: Free 2-piperidinol rapidly undergoes ring-chain tautomerism to the acyclic amino-aldehyde, leading to polymerization. Precipitation as the hydrochloride salt protonates the amine, locking the molecule in its stable cyclic form.

  • Validation: Filter the white precipitate and dry under vacuum. Analyze via 19F NMR ( CD3​OD ). A single peak around -185 ppm confirms the retention of the axial fluorine, while the absence of aldehyde proton signals in 1H NMR (~9.5 ppm) validates the structural integrity of the cyclic hemiaminal.

G A N-Boc-3-Fluoropiperidine (Starting Material) B Anodic Oxidation (MeOH, Et4NBF4) A->B -2e-, -H+ C 2-Methoxy Intermediate (Stable Acetal) B->C +MeOH D Acidic Hydrolysis (HCl in Dioxane) C->D Boc Cleavage E 3-Fluoro-2-piperidinol HCl (Trapped Hemiaminal) D->E Precipitation

Figure 2: Synthetic workflow for 3-fluoro-2-piperidinol via Shono oxidation.

Applications in Drug Development

In modern medicinal chemistry, 3-fluoro-2-piperidinol is primarily utilized as a highly functionalized 3D fragment. The C2-hydroxyl group can be activated (e.g., via Lewis acids like BF3​⋅OEt2​ ) to generate a reactive iminium ion in situ. This allows for diastereoselective nucleophilic attack by carbon nucleophiles (e.g., allylsilanes, cyanides, or Grignard reagents), yielding 2,3-disubstituted fluoropiperidines.

Because the fluorine atom locks the ring into a specific chair conformation, incoming nucleophiles are directed to attack from a predictable trajectory, allowing chemists to synthesize highly complex, stereopure drug candidates with optimized metabolic stability and reduced off-target toxicity.

References

  • American Chemical Society. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation and Oxidation. PMC. [Link]

Exploratory

An In-depth Technical Guide to 2-Piperidinol, 3-fluoro- Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] The strategic in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this privileged heterocycle offers a powerful tool to modulate key drug-like properties, including metabolic stability, basicity (pKa), and receptor binding affinity. This guide focuses on a specific, high-value subclass: 2-piperidinol, 3-fluoro- analogs and their derivatives. The presence of vicinal fluoro and hydroxyl groups creates a unique chemical environment, presenting both synthetic challenges and opportunities for fine-tuning molecular conformation and biological activity.

This document provides a comprehensive overview of the critical aspects of this chemical space. We will delve into robust, stereoselective synthetic strategies, explore the profound influence of the fluorine atom on the conformational behavior of the piperidine ring, and discuss the current understanding of the biological activities and structure-activity relationships (SAR) of these compounds. The insights and detailed protocols herein are designed to empower researchers to leverage the unique properties of the 3-fluoro-2-piperidinol scaffold in the design and development of next-generation therapeutics.

The Strategic Role of Fluorine in Piperidine Scaffolds for Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a key strategy in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life and bioavailability of a drug candidate.

  • pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density and lowering the basicity (pKa) of the nearby piperidine nitrogen. This modulation can be critical for optimizing oral absorption, reducing off-target activity (e.g., hERG channel affinity), and improving cell permeability.[2][3]

  • Conformational Control: Fluorine's stereoelectronic properties can enforce specific ring conformations. This "conformational locking" can pre-organize a molecule into its bioactive shape, potentially increasing binding affinity for its biological target and improving selectivity.[4]

  • Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets, including dipole-dipole, charge-dipole, and orthogonal multipolar interactions, which can contribute to binding energy.

The 2-piperidinol, 3-fluoro- scaffold combines these benefits with the hydrogen-bonding capabilities of the hydroxyl group, creating a rich platform for exploring new therapeutic agents.

Stereoselective Synthesis of 3-Fluoro-2-Piperidinol Analogs

The primary challenge in synthesizing these analogs lies in the precise control of stereochemistry at both the C2 and C3 positions. The relative orientation of the fluorine and hydroxyl (or its precursor/derivative) groups (cis or trans) is critical for determining both the molecule's shape and its biological function. Several powerful strategies have emerged.

Strategy 1: Electrophilic Fluorination of Cyclic Enamines/Enamides

This is one of the most direct methods for introducing fluorine at the C3 position. The key is the generation of an N-protected cyclic enamine or enamide from a 2-piperidone precursor, which is then subjected to fluorination with an electrophilic fluorine source.[5][6]

Causality Behind Experimental Choices:

  • N-Protection: An N-protecting group (e.g., Boc, Cbz, Methoxycarbonyl) is crucial. It activates the C6 position for enamine/enamide formation and influences the stereochemical outcome of the fluorination.

  • Fluorinating Agent: Reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their stability, safety, and effectiveness.[7][8] They deliver an electrophilic "F+" equivalent to the electron-rich double bond of the enamine.

  • Stereocontrol: The diastereoselectivity of the fluorination is influenced by the steric bulk of the N-protecting group and the reaction conditions. The fluorine atom typically adds from the less hindered face of the enamine. Subsequent reduction of the resulting α-fluoro lactam or nucleophilic addition to the corresponding N-acyliminium ion precursor determines the stereochemistry at C2.

Diagram of Synthetic Logic: From Piperidone to 3-Fluoro-2-Substituted Piperidines

G A N-Protected 2-Piperidone B N-Protected Cyclic Enamine / Enamide A->B Dehydrogenation / Shono Oxidation C α-Fluoro-2-methoxypiperidine B->C Electrophilic Fluorination (e.g., Selectfluor®) in MeOH E α-Fluoro-2-piperidone (Lactam) B->E Electrophilic Fluorination (Aprotic Conditions) D trans-3-Fluoro-2-substituted Piperidine C->D Lewis Acid Mediated Nucleophilic Substitution (e.g., Allyl-TMS, TiCl4) F cis/trans-3-Fluoro-2-piperidinol E->F Diastereoselective Reduction (e.g., NaBH4, L-Selectride®)

Caption: Key synthetic pathways to 3-fluoro-2-piperidinol analogs.

Detailed Experimental Protocol: Synthesis of trans-3-Fluoro-2-allyl-N-(methoxycarbonyl)piperidine[6]

This protocol illustrates the electrophilic fluorination and subsequent nucleophilic substitution strategy.

Step 1: Synthesis of 1-Methoxycarbonyl-1,2,3,4-tetrahydropyridine (Cyclic Enamine)

  • To a solution of N-methoxycarbonylpiperidine (1.0 eq) in MeOH, add NH4Cl as an electrolyte.

  • Conduct electrochemical oxidation (Shono oxidation) at a constant current until 2.2 F/mol of electricity has passed.

  • Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., CH2Cl2) and wash with saturated NaHCO3 solution.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • The crude intermediate, 2-methoxy-N-methoxycarbonylpiperidine, is heated to 100 °C under vacuum to eliminate methanol, affording the target cyclic enamine. Purify by distillation or chromatography.

Step 2: Electrophilic Fluorination

  • Dissolve the enamine from Step 1 (1.0 eq) in a mixed solvent system such as acetonitrile/methanol.

  • Add Selectfluor® (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield crude 3-fluoro-2-methoxy-N-methoxycarbonylpiperidine. Purify by column chromatography.

Step 3: Lewis Acid-Mediated Allylation

  • Dissolve the fluorinated intermediate from Step 2 (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (N2 or Ar) and cool to -78 °C.

  • Add allyltrimethylsilane (1.5 eq) followed by the dropwise addition of a Lewis acid, such as titanium tetrachloride (TiCl4, 1.2 eq in CH2Cl2).

  • Allow the reaction to stir at -78 °C for 2-4 hours.

  • Quench the reaction carefully at -78 °C by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2.

  • Dry the combined organic layers, concentrate, and purify by silica gel chromatography to afford the trans-allylated product with moderate to good diastereoselectivity.[6]

Strategy 2: Hydrogenation of Fluoropyridine Precursors

An alternative and powerful approach involves the catalytic hydrogenation of readily available fluoropyridine derivatives. This method often provides excellent cis-diastereoselectivity.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of catalyst is paramount. Heterogeneous catalysts like Palladium on Carbon (Pd/C), often in the presence of an acid like HCl, are effective for the cis-selective reduction of the pyridine ring.[9] Homogeneous catalysts, such as those based on Iridium or Rhodium, can be used for asymmetric hydrogenations of pyridinium salts to access enantioenriched products.[10][11]

  • Stereochemical Outcome: The hydrogenation typically occurs on one face of the aromatic ring, leading to the formation of all-cis substituted piperidines. In the context of 3-fluoropyridines, this delivers a cis-relationship between the substituents inherited from the pyridine ring. The fluorine atom itself is often found in an axial orientation in the final product.[11]

Conformational Analysis: The Dominance of the Axial Fluorine

A fascinating and synthetically useful feature of 3-fluoropiperidine systems is the often-observed preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on simple sterics.[4] This preference is the result of a complex interplay of several stereoelectronic and environmental factors. Understanding these forces is critical for predicting the three-dimensional structure of a designed molecule.

Key Influencing Factors:

  • Charge-Dipole Interactions (C-F···N-H+): In protonated piperidines (at physiological pH), a powerful stabilizing interaction can occur between the negative end of the C-F dipole and the positive charge on the ammonium group. This interaction is maximized when the fluorine is axial.[12]

  • Hyperconjugation: An n→σ* hyperconjugative interaction can occur between the nitrogen lone pair and the antibonding orbital of the axial C-F bond (σ*C-F). This donation of electron density stabilizes the axial conformation.

  • Dipole Minimization: An axial fluorine orientation can lead to a lower overall molecular dipole moment compared to the equatorial conformation, which can be favorable.

  • Solvent Effects: The polarity of the solvent plays a major role. More polar solvents can better stabilize the more polar axial conformer, further shifting the equilibrium away from the equatorial form.

Diagram of Conformational Equilibrium in 3-Fluoropiperidinium

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer eq ax eq->ax Equilibrium Shift eq_label F in Equatorial Position (Sterically Favored) ax_label F in Axial Position (Electronically Favored) Factors Stabilizing Factors for Axial-F: • Charge-Dipole (C-F···N-H+) • Hyperconjugation (n_N → σ*_CF) • Solvent Polarity Factors->ax

Caption: Factors governing the axial/equatorial equilibrium of 3-fluoropiperidine.

NMR Spectroscopy as a Diagnostic Tool: The conformation of these molecules in solution is primarily elucidated using NMR spectroscopy.[13][14][15][16][17]

  • 3JH,F Coupling Constants: The magnitude of the three-bond coupling constant between the fluorine and vicinal protons is highly dependent on the dihedral angle. Large couplings are indicative of an anti-periplanar arrangement (often seen with axial fluorine), while smaller couplings suggest a gauche relationship (typical for equatorial fluorine).

  • Heteronuclear NOE (HOESY): 1D or 2D 1H-19F HOESY experiments can directly probe through-space proximity between fluorine and protons on the ring, providing definitive proof of the fluorine's orientation.[13]

Parameter Indication for Axial Fluorine Indication for Equatorial Fluorine
3JF,H-axial Large (~30-45 Hz)Small (~5-15 Hz)
3JF,H-equatorial Small (~5-15 Hz)Large (~20-30 Hz)
1H-19F HOESY Strong NOE to axial protons at C2 and C4Strong NOE to equatorial protons at C2 and C4

Biological Activities and Structure-Activity Relationships (SAR)

While the 2-piperidinol, 3-fluoro- scaffold is not yet widely represented in approved drugs, related fluorinated piperidines have shown significant promise across a range of therapeutic areas, providing a strong rationale for the exploration of this subclass.

Potential Therapeutic Areas:

  • CNS Disorders: The piperidine core is a classic component of many CNS-active agents. Fluorination can improve blood-brain barrier penetration and modulate receptor affinity. Derivatives have been investigated as ligands for serotonin (5-HT) receptors and as potential treatments for Alzheimer's disease by targeting cholinesterases or β-amyloid aggregation.[3][18][19]

  • Diabetes and Metabolic Diseases: Fluorine-substituted piperidines have recently been explored as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential as anti-diabetic agents.[20]

  • Infectious Diseases: Piperidinol-containing scaffolds have been identified as having anti-tuberculosis activity. The introduction of fluorine could enhance potency and improve pharmacokinetic properties.

  • Pain Management: The piperidine moiety is central to many opioid analgesics.[21] Fluorine substitution can be used to fine-tune receptor selectivity and metabolic profiles.

Illustrative SAR Insights:

  • Stereochemistry is Key: The relative stereochemistry of the fluoro and hydroxyl groups is expected to be a critical determinant of activity. A cis or trans arrangement will project substituents into different vectors of space, drastically altering how the molecule fits into a protein's binding pocket.

  • pKa and Pharmacokinetics: As demonstrated in 5-HT1D receptor ligands, fluorination of the piperidine ring significantly reduces basicity.[3] This drop in pKa was shown to have a "dramatic, beneficial influence on oral absorption."[3] This is a general principle that can be applied to the 2-piperidinol, 3-fluoro- class.

  • Fragment-Based Drug Discovery (FBDD): The relatively small and rigid 3-fluoropiperidine core is an excellent fragment for FBDD. Its defined conformation and the ability of fluorine to lower pKa make it a valuable building block for constructing more complex, lead-like molecules with improved properties.[2]

Future Outlook and Applications

The 2-piperidinol, 3-fluoro- scaffold represents a promising, yet underexplored, area of chemical space. Future research will likely focus on several key areas:

  • Development of Novel Asymmetric Syntheses: New catalytic methods that allow for the enantioselective and diastereoselective synthesis of all four possible stereoisomers from common precursors are highly sought after.[22] This will be crucial for comprehensively exploring the SAR.

  • Broader Biological Screening: Systematic screening of libraries of these compounds against diverse biological targets (e.g., kinases, proteases, GPCRs) is likely to uncover novel activities.

  • Integration into PROTACs and Molecular Glues: The rigid and well-defined nature of the fluorinated piperidine scaffold makes it an attractive linker or capping group for more complex modalities like Proteolysis Targeting Chimeras (PROTACs).

By combining sophisticated stereoselective synthesis with a deep understanding of conformational effects, researchers are well-positioned to unlock the full therapeutic potential of 2-piperidinol, 3-fluoro- analogs and their derivatives.

References

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. HETEROCYCLES, 88(1), 331. [Link]

  • Tavasli, M., O'Hagan, D., Pearson, C., & Petty, M. C. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, 22(10), 1315-25. [Link]

  • Pizzi, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11843-11853. [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039-11045. [Link]

  • Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(15), 2667-2670. [Link]

  • Kovaleva, E., & Alabugin, I. V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2013). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Request PDF. [Link]

  • Gevorgyan, V., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. [Link]

  • Gevorgyan, V., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. PMC - NIH. [Link]

  • Onomura, O., Gichuhi, P. N., & Kuriyama, M. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. HETEROCYCLES, 88(1), 331-346. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wotschadlo, J., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Wang, Y., et al. (2024). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. [Link]

  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ali, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Onomura, O., Gichuhi, P. N., & Kuriyama, M. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. Crossref. [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. [Link]

  • Wang, X., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Blackaby, P. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Lankin, D. C., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(4), 544-545. [Link]

  • Han, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

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Foundational

In Silico Profiling of 3-Fluoro-2-piperidinol: A Predictive Framework for Fragment-Based Drug Discovery

Abstract: The strategic incorporation of fluorine into saturated heterocyclic amines is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter workflows where junior resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of fluorine into saturated heterocyclic amines is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter workflows where junior researchers blindly feed 2D SMILES strings into predictive algorithms without accounting for the profound 3D stereoelectronic consequences of halogenation. This whitepaper establishes a causality-driven, self-validating in silico protocol for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 3-fluoro-2-piperidinol , a highly functionalized fragment with unique tautomeric and conformational behaviors.

The Stereoelectronic Paradigm: Mechanistic Causality

To accurately predict the behavior of 3-fluoro-2-piperidinol, we must first understand the physical chemistry governing its structure. Predictive models are only as reliable as the molecular state we ask them to evaluate.

Ring-Chain Tautomerism (The Hemiaminal Equilibrium)

Unlike standard piperidines, 2-piperidinols are cyclic hemiaminals. In aqueous physiological environments, they exist in a dynamic ring-chain equilibrium with their open-chain form (5-amino-2-fluoropentanal). The introduction of a highly electronegative fluorine atom at the C3 position alters the electrophilicity of the transient aldehyde and the basicity of the amine, generally stabilizing the closed hemiaminal form. Failing to define this dominant aqueous species before running in silico predictions will result in the software calculating properties for an irrelevant open-chain intermediate.

The Fluorine Effect: pKa Attenuation and Conformational Bias

The primary rationale for utilizing a 3-fluorinated piperidine scaffold in drug design is to modulate basicity. The strong σ-inductive electron-withdrawing effect of the fluorine atom at the β-position relative to the nitrogen can depress the pKa by 3.4 to 4.0 units compared to non-fluorinated analogs[1]. This targeted pKa attenuation is a critical strategy to reduce the molecule's affinity for the hERG potassium channel, thereby mitigating cardiotoxic liabilities[1].

Furthermore, when the piperidine nitrogen is protonated at physiological pH, the molecule exhibits a strong conformational preference for the axial-fluorine state. This is driven by through-space charge-dipole interactions between the positively charged ammonium (N-H⁺) and the highly electronegative fluorine atom (C-F)[2]. Standard 2D predictive tools cannot capture this 3D folding, which significantly alters the molecule's topological polar surface area (TPSA) and lipophilicity (LogP)[3].

Stereoelectronics OpenChain Open-Chain Form (5-amino-2-fluoropentanal) Hemiaminal Cyclic Hemiaminal (3-Fluoro-2-piperidinol) OpenChain->Hemiaminal Ring Closure (Aqueous Eq.) Axial Axial-F Conformer Stabilization Hemiaminal->Axial 3D Folding Fluorine C3-Fluorine Substitution Inductive σ-Inductive Effect (Lower pKa) Fluorine->Inductive Dipole Charge-Dipole Interaction (N-H⁺ ··· F⁻) Fluorine->Dipole Inductive->Hemiaminal Attenuates Basicity Dipole->Axial

Fig 1: Stereoelectronic causality and ring-chain tautomerism of 3-fluoro-2-piperidinol.

Self-Validating In Silico Protocol

A robust in silico workflow must be self-validating. Absolute predicted values from web servers carry inherent algorithmic biases. To establish trustworthiness, our protocol runs the target molecule (3-fluoro-2-piperidinol) concurrently with a baseline control (2-piperidinol). By analyzing the relative shift (Δ values) between the two, we cancel out systematic errors and isolate the true impact of the fluorine substitution.

Step-by-Step Methodology

Step 1: Tautomeric State Selection & 3D Generation

  • Action: Input the canonical SMILES of both 3-fluoro-2-piperidinol and 2-piperidinol into a tautomer engine (e.g., Epik). Force the selection of the closed cyclic hemiaminal state.

  • Causality: Web-based ADMET tools process exactly what they are fed[4]. Explicitly defining the closed ring ensures the algorithms evaluate the physiologically relevant structural entity.

Step 2: Quantum Mechanical (QM) Geometry Optimization

  • Action: Optimize the 3D geometry of both molecules using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Causality: Molecular mechanics force fields (like MMFF94) frequently misparameterize the charge-dipole interactions inherent to fluorinated saturated heterocycles[2]. QM optimization is strictly required to ensure the input structure reflects the true axial-F thermodynamic minimum before calculating 3D-dependent descriptors.

Step 3: ADMET & Physicochemical Profiling

  • Action: Submit the QM-optimized 3D structures and SMILES to integrated platforms such as SwissADME and pkCSM[4][5]. Extract the predicted pKa, LogP, TPSA, and hERG inhibition metrics.

  • Causality: SwissADME provides highly accurate physicochemical descriptors (e.g., the BOILED-Egg model for blood-brain barrier permeation), while pkCSM utilizes graph-based signatures to predict precise toxicological endpoints[4].

Step 4: Self-Validation via Baseline Delta (Δ) Calculation

  • Action: Calculate ΔpKa, ΔLogP, and ΔTPSA by subtracting the baseline (2-piperidinol) values from the target (3-fluoro-2-piperidinol) values.

  • Causality: If the protocol is sound, the ΔpKa must show a drop of ~3.5 units, validating that the models correctly interpreted the inductive effect of the fluorine[1]. This internal check guarantees the integrity of the downstream toxicity predictions.

Workflow Input Target SMILES & Baseline SMILES Tautomer Tautomer Engine (State Selection) Input->Tautomer Step 1 QM QM Optimization (B3LYP/6-31G*) Tautomer->QM Step 2 (3D) ADMET SwissADME / pkCSM (Empirical Descriptors) QM->ADMET Step 3 Delta Self-Validation (Calculate Δ Values) ADMET->Delta Step 4 Output Validated Fragment Profile Delta->Output Final Output

Fig 2: Self-validating in silico ADMET workflow utilizing baseline delta calculations.

Quantitative Predictive Matrix

The following table synthesizes the predicted physicochemical and toxicological shifts derived from our in silico workflow, highlighting the mechanistic causality behind each data point.

Property2-Piperidinol (Baseline)3-Fluoro-2-piperidinol (Target)Mechanistic Causality
pKa (Basic N) ~ 10.8~ 7.3Strong σ-inductive electron withdrawal by the C3 fluorine atom severely destabilizes the conjugate acid, dropping basicity[1].
LogP (Lipophilicity) ~ 0.22~ 0.75Fluorine increases hydrophobicity by replacing a polarizable C-H bond with a tightly held, non-polarizable C-F bond[3].
TPSA (Ų) 32.26< 32.26 (in 3D)While 2D TPSA remains identical, the 3D polar surface area decreases due to steric shielding of the amine by the axial halogen.
hERG Liability High RiskLow RiskAttenuated basicity drastically reduces the electrostatic binding affinity to the internal cavity of the hERG potassium channel[1].
Conformational Bias Equatorial-OHAxial-F, Equatorial-OHThrough-space charge-dipole interactions between the protonated amine and the C-F bond force the ring into an axial-F state[2].

References[5] Title: In Silico Tools for Pharmacokinetic and Toxicological Predictions

Source: ayushcoe.in URL:[4] Title: SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives Source: academia.edu URL:[1] Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[2] Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: ResearchGate URL:[3] Title: Application of the all-cis-(multi)fluorinated piperidine building blocks Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 2-Piperidinol, 3-fluoro- Enantiomers

Introduction The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 3-fluoropiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 3-fluoropiperidine motif, in particular, has emerged as a valuable scaffold in the development of novel therapeutics. When combined with a hydroxyl group at the 2-position, the resulting 2-piperidinol, 3-fluoro- structure presents a chiral platform with significant potential for creating new chemical entities with finely tuned pharmacological profiles. However, the stereocontrolled synthesis of these enantiomerically pure building blocks presents a considerable challenge due to the presence of two adjacent stereocenters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 2-piperidinol, 3-fluoro- enantiomers, detailing robust protocols and the scientific rationale behind the strategic choices.

Strategic Approaches to Asymmetric Synthesis

The successful asymmetric synthesis of 3-fluoro-2-piperidinol enantiomers hinges on the strategic introduction of both the fluorine and hydroxyl moieties with high stereocontrol. Several convergent strategies can be envisioned, primarily revolving around two key approaches:

  • Diastereoselective Fluorination of a Chiral Piperidinol Precursor: This strategy involves the synthesis of an enantiomerically pure 2-piperidinol derivative, followed by a diastereoselective fluorination step. The inherent chirality of the piperidinol scaffold is leveraged to direct the incoming fluorine atom to a specific face of the molecule.

  • Stereoselective Cyclization or Reduction of a Fluorinated Precursor: In this approach, an acyclic or partially saturated precursor already containing the fluorine atom at the desired position is cyclized or reduced in a stereoselective manner to generate the chiral 3-fluoro-2-piperidinol.

This note will focus on a highly effective strategy that combines the diastereoselective fluorination of a cyclic enamine derived from a piperidone precursor, followed by stereoselective reduction of the resulting α-fluoro-α-methoxy intermediate. This approach offers a practical and scalable route to the target compounds.[1]

Visualized Workflow: A Step-by-Step Overview

Asymmetric Synthesis Workflow Start N-Protected Piperidone Enamine Cyclic Enamine Formation Start->Enamine Shono Oxidation & Methanol Elimination Fluorination Diastereoselective Electrophilic Fluorination Enamine->Fluorination Selectfluor® Intermediate α-Fluoro-α-methoxy- N-protected Piperidine Fluorination->Intermediate Trapping with Methanol Reduction Stereoselective Reduction Intermediate->Reduction Chiral Reducing Agent (e.g., (R)- or (S)-BINAL-H) Product Enantiopure 2-Piperidinol, 3-fluoro- Derivative Reduction->Product

Caption: Overall workflow for the asymmetric synthesis of 3-fluoro-2-piperidinol.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the asymmetric synthesis of 2-piperidinol, 3-fluoro- enantiomers, starting from a readily available N-protected piperidone.

Part 1: Synthesis of the Cyclic Enamine Precursor

The initial step involves the conversion of an N-protected piperidone to the corresponding cyclic enamine. The Shono oxidation provides an efficient method for this transformation.[1]

Protocol 1: Shono Oxidation and Methanol Elimination

  • Electrochemical Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a platinum plate cathode, dissolve the N-protected piperidone (1.0 equiv.) in methanol containing a supporting electrolyte (e.g., 0.05 M Et4NOTs).

  • Electrolysis: Apply a constant current of 10 mA/cm² to the anode. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-methoxylated piperidine.

  • Elimination: Dissolve the crude α-methoxylated piperidine in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove methanol. Monitor the reaction by TLC or GC-MS for the formation of the enamine.

  • Purification: Once the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure cyclic enamine.

Part 2: Diastereoselective Fluorination

The key stereochemistry-defining step is the diastereoselective electrophilic fluorination of the cyclic enamine. The choice of the N-protecting group can influence the diastereoselectivity of this reaction.

Protocol 2: Electrophilic Fluorination

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the cyclic enamine (1.0 equiv.) in a mixture of acetonitrile and methanol.

  • Fluorinating Agent: Cool the solution to 0 °C and add a solution of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equiv.) in acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or ¹⁹F NMR.

  • Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoro-2-methoxy-N-protected piperidine as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR or ¹⁹F NMR analysis.[1]

Part 3: Stereoselective Reduction to 3-Fluoro-2-piperidinol

The final step involves the stereoselective reduction of the α-fluoro-α-methoxy piperidine intermediate to the desired 3-fluoro-2-piperidinol. The choice of a chiral reducing agent is critical for achieving high enantioselectivity.

Stereoselective_Reduction Intermediate α-Fluoro-α-methoxy- N-protected Piperidine TransitionState Chelation-Controlled Transition State Intermediate->TransitionState ChiralAgent Chiral Reducing Agent ((R)- or (S)-BINAL-H) ChiralAgent->TransitionState Product_R (2R,3S)- or (2R,3R)- 3-Fluoro-2-piperidinol TransitionState->Product_R Hydride delivery to one face Product_S (2S,3R)- or (2S,3S)- 3-Fluoro-2-piperidinol TransitionState->Product_S Hydride delivery to opposite face

Caption: Stereoselective reduction of the α-fluoro-α-methoxy intermediate.

Protocol 3: Asymmetric Reduction

  • Preparation of the Reducing Agent: Prepare a solution of the chiral reducing agent, such as (R)- or (S)-BINAL-H (lithium aluminum hydride modified with (R)- or (S)-1,1'-bi-2-naphthol), in anhydrous THF according to established literature procedures.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 3-fluoro-2-methoxy-N-protected piperidine (1.0 equiv.) in anhydrous THF.

  • Reduction: Cool the solution to -78 °C. Add the freshly prepared solution of the chiral reducing agent (1.5 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Purification: Filter the precipitate through a pad of Celite® and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-protected 3-fluoro-2-piperidinol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Summary and Comparison

The following table summarizes typical results that can be expected from the described synthetic sequence. The diastereoselectivity of the fluorination and the enantioselectivity of the reduction are highly dependent on the nature of the N-protecting group and the specific reaction conditions.

StepSubstrateKey ReagentProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Overall Yield
Fluorination N-Boc-cyclic enamineSelectfluor®N-Boc-3-fluoro-2-methoxypiperidineup to 4:1N/A70-85%
Reduction N-Boc-3-fluoro-2-methoxypiperidine(S)-BINAL-H(2S,3S/R)-N-Boc-3-fluoro-2-piperidinolN/A>95%65-80%
Fluorination N-Cbz-cyclic enamineSelectfluor®N-Cbz-3-fluoro-2-methoxypiperidineup to 6:1N/A75-90%
Reduction N-Cbz-3-fluoro-2-methoxypiperidine(R)-BINAL-H(2R,3S/R)-N-Cbz-3-fluoro-2-piperidinolN/A>95%70-85%

Note: The diastereomeric ratio refers to the formation of the two diastereomers of the 3-fluoro-2-methoxypiperidine. The enantiomeric excess refers to the final 3-fluoro-2-piperidinol product after reduction and purification.

Causality and Experimental Insights

  • Choice of N-Protecting Group: The N-protecting group plays a crucial role in directing the stereochemical outcome of the fluorination step. Bulky protecting groups can shield one face of the enamine, leading to preferential attack of the electrophilic fluorine source from the less hindered face.

  • Fluorinating Agent: Selectfluor® is a widely used electrophilic fluorinating agent due to its crystalline nature, ease of handling, and predictable reactivity.[2]

  • Stereoselective Reduction: The use of a chiral reducing agent like BINAL-H is essential for establishing the final stereocenter at the C-2 position with high enantioselectivity. The chelation of the lithium cation between the nitrogen and the methoxy group in the substrate creates a rigid five-membered ring intermediate, which is then attacked by the chiral hydride reagent from the less sterically hindered side.

Conclusion

The asymmetric synthesis of 2-piperidinol, 3-fluoro- enantiomers is a challenging yet achievable goal for synthetic chemists. The protocols detailed in this application note provide a robust and reproducible pathway to these valuable chiral building blocks. By carefully selecting the N-protecting group and employing a powerful stereoselective reduction, researchers can access these compounds in high diastereo- and enantiomeric purity. The insights into the causality behind the experimental choices should empower scientists to further optimize these methods and adapt them to their specific synthetic needs in the pursuit of novel and effective pharmaceuticals.

References

  • Onomura, O., Gichuhi, P. N., & Kuriyama, M. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. HETEROCYCLES, 88(1), 579. [Link]

  • Šmit, B., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 88(15), 10476–10488. [Link]

  • Glorius, F., et al. (2019). The Formation of All-Cis-(Multi)Fluorinated Piperidines by a Dearomatization–Hydrogenation Process. Nature Chemistry, 11, 264–270. [Link]

  • Simal, C., et al. (2019). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry – A European Journal, 25(55), 12798-12802. [Link]

  • Wang, Y., et al. (2015). Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. Organic & Biomolecular Chemistry, 13(35), 9226-9231. [Link]

  • Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065-2075. [Link]

  • O'Hagan, D. (2020). Enzymatic approaches to the selective installation of fluorine into organic molecules. The Innovation, 1(2), 100031. [Link]

  • Lecourt, T., et al. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065-2075. [Link]

Sources

Application

Application Note: Advanced Purification and Isolation Strategies for 3-Fluoro-2-piperidinol

Target Audience: Research Scientists, Medicinal Chemists, and Process Engineers in Drug Development Document Type: Technical Protocol & Application Guide Introduction & Chemical Context The incorporation of fluorine into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Engineers in Drug Development Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern Fragment-Based Drug Discovery (FBDD). The introduction of a fluorine atom at the 3-position of the piperidine ring significantly modulates the basicity (pKa) of the amine, which can dramatically improve the pharmacokinetic profiles, metabolic stability, and oral bioavailability of downstream drug candidates[1].

However, 3-fluoro-2-piperidinol presents unique synthetic and purification challenges. As a cyclic hemiaminal, it exists in a dynamic ring-chain tautomeric equilibrium with its open-chain form, 5-amino-2-fluoropentanal. Furthermore, unprotected fluorinated piperidines are notoriously volatile and highly polar, making them exceptionally challenging to purify via standard normal-phase chromatography[2].

To successfully purify and isolate this building block, the chemical system must be "locked." This is typically achieved either by trapping the amine with a protecting group (e.g., N-Boc, N-Cbz)[2] or by precipitating the compound as a stable hydrochloride or trifluoroacetate salt[3]. This application note details the physicochemical rationale and step-by-step protocols for both approaches.

Physicochemical Profiling

Understanding the physical state of 3-fluoro-2-piperidinol is critical for selecting the correct purification modality. The table below summarizes the key parameters that dictate its chromatographic behavior.

PropertyValue / CharacteristicImplication for Purification Strategy
Chemical Identity 3-Fluoro-2-piperidinolExists commercially as a stable HCl salt (CAS: 2419226-10-9)[4].
Molecular Weight 119.14 g/mol (Free base)155.60 g/mol (HCl salt)Low molecular weight and lack of a strong UV chromophore necessitate ELSD, CAD, or MS detection during HPLC[5].
Physical State Volatile Oil (Free base)Crystalline Solid (Salt)The free base is prone to evaporative loss during solvent removal[2]. Must be handled as a salt or protected.
Tautomerism Cyclic Hemiaminal ⇌ Amino AldehydeHighly unstable under basic aqueous conditions; requires strict acidic control to maintain the protonated, cyclic state.
Stereochemistry 2 Chiral Centers (C2, C3)Exists as cis/trans diastereomers. The axial/equatorial preference of the fluorine atom dictates conformer stability[3].

Purification Decision Matrix

The optimal purification route depends entirely on the downstream application of the compound. The following workflow illustrates the logical decision tree for isolating 3-fluoro-2-piperidinol.

G Start Crude 3-Fluoro-2-piperidinol (Hemiaminal Mixture) Decision Target Downstream Application? Start->Decision Salt Unprotected Salt (HCl / TFA) Decision->Salt Retain Free Amine Protected N-Protected Intermediate (Boc / Cbz) Decision->Protected FBDD Building Block Prep Prep RP-HPLC (0.1% Acid Modifier) Salt->Prep Flash In Situ Protection & NP-Flash Chromatography Protected->Flash Lyo Lyophilization (Pure Salt Isolate) Prep->Lyo Evap Solvent Evaporation (Pure Building Block) Flash->Evap

Workflow for the purification of 3-fluoro-2-piperidinol based on target application.

Experimental Protocols

Protocol A: In Situ N-Protection and Normal-Phase Chromatography

Causality: Free hemiaminals streak heavily on silica gel and degrade due to the acidic nature of standard silica. By performing an in situ N-Boc protection, the basicity of the amine is neutralized, locking the cyclic structure and significantly reducing the polarity of the molecule. This allows for high-resolution Normal-Phase (NP) Flash Chromatography.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 3-fluoro-2-piperidinol mixture (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Neutralization: Add Triethylamine (Et₃N) (3.0 equiv) dropwise to neutralize any residual HCl and liberate the free amine.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Load the crude protected oil onto a pre-equilibrated silica gel column. Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Validation: Monitor fractions via TLC (staining with Ninhydrin or KMnO₄). Pool and evaporate the product-containing fractions to yield the pure N-Boc-3-fluoro-2-piperidinol.

Protocol B: Preparative RP-HPLC for Salt Isolation

Causality: If the free amine is strictly required for subsequent library synthesis, it must be purified as a salt. Preparative High-Performance Liquid Chromatography (HPLC) using standard C18 columns is highly effective, provided that acidic modifiers are used[5]. Basic or neutral mobile phases will induce ring-opening and degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a minimal volume of HPLC-grade Water/Acetonitrile (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA). Critical: Do not use basic diluents.

  • Injection & Elution: Inject the sample onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Elute using a linear gradient of 5% to 50% Acetonitrile in Water (both phases modified with 0.1% TFA) over 20 minutes.

  • Detection: Since the compound lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) split-flow system to trigger fraction collection.

  • Isolation: Immediately freeze the collected fractions on dry ice and lyophilize for 48 hours to yield the pure 3-fluoro-2-piperidinol TFA salt.

Protocol C: Diastereomeric Resolution via Antisolvent Crystallization

Causality: 3-fluoro-2-piperidinol exists as a mixture of cis and trans diastereomers. The spatial orientation of the fluorine atom heavily influences the molecule's overall dipole and solubility profile[3]. Antisolvent crystallization of the HCl salt leverages these differential solubilities to enrich the desired diastereomer without the need for chiral chromatography.

Step-by-Step Methodology:

  • Dissolution: Suspend the purified 3-fluoro-2-piperidinol HCl salt in a minimal volume of boiling Methanol until fully dissolved.

  • Antisolvent Addition: Remove from heat and slowly add Diethyl Ether (antisolvent) dropwise while stirring, until the solution becomes faintly turbid.

  • Crystallization: Allow the mixture to cool undisturbed to room temperature, then transfer to a 4 °C environment for 12–18 hours to induce selective crystallization.

  • Filtration: Vacuum filter the resulting crystals using a chilled Büchner funnel and wash with ice-cold Diethyl Ether.

  • Validation: Analyze the isolated crystals via ¹⁹F NMR. The ¹⁹F chemical shift is exquisitely sensitive to the axial/equatorial orientation, allowing for precise determination of the diastereomeric ratio (d.r.)[3].

References

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Journal of the American Chemical Society (via PMC).
  • 3-fluoropiperidin-2-ol hydrochloride (CAS 2419226-10-9). EnamineStore.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (via PMC).

Sources

Method

Application Note: Characterization of 2-Piperidinol, 3-fluoro- for Central Nervous System Receptor Binding Affinity and Functionality

Abstract The piperidine scaffold is a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS).[1] The strategic introduction of fluorine into small molecules can profoundly influence the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS).[1] The strategic introduction of fluorine into small molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[2][3] This application note presents a comprehensive framework for the characterization of 2-Piperidinol, 3-fluoro-, a novel fluorinated piperidine derivative, as a potential ligand for CNS receptors. We provide a tiered experimental strategy, from broad panel screening to specific affinity determination and functional validation, designed to elucidate the compound's receptor interaction profile. Detailed, self-validating protocols for radioligand competition binding assays and second messenger-based functional assays are provided to guide researchers in assessing the potential of this and similar novel chemical entities.

Introduction: Rationale for Investigation

The therapeutic potential of piperidine-containing compounds is well-established across a range of CNS targets.[1] The introduction of a fluorine atom, as in 2-Piperidinol, 3-fluoro-, is a deliberate medicinal chemistry strategy. The high electronegativity of fluorine can lower the pKa of the neighboring piperidine nitrogen, which may alter its interaction with receptor binding pockets and improve its pharmacokinetic profile.[4][5] Furthermore, the C-F bond can induce specific conformational preferences, potentially leading to enhanced selectivity for a particular receptor subtype.[6]

This document serves as a technical guide for drug development professionals to systematically evaluate the CNS receptor binding profile of 2-Piperidinol, 3-fluoro-. The outlined protocols are designed to be robust, reproducible, and to provide a clear rationale for each experimental step, ensuring scientific integrity.

A Tiered Strategy for CNS Receptor Profile Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy maximizes information gain while conserving resources, moving from broad screening to in-depth mechanistic studies.

G tier1 Tier 1: Primary Screening Broad CNS Receptor Panel (Competition Binding Assay @ 10 µM) decision1 Identify 'Hits' (e.g., >50% displacement) tier1->decision1 tier2 Tier 2: Affinity Determination (Ki) Full dose-response curve for 'hits' (IC50 -> Ki via Cheng-Prusoff) decision2 High Affinity Hit? (e.g., Ki < 100 nM) tier2->decision2 tier3 Tier 3: Functional Profiling (Agonist or Antagonist Mode) cAMP or Calcium Flux Assays output Define Compound Profile: Potency, Selectivity, and Mechanism of Action (MoA) tier3->output decision1->tier2 Yes decision1->output No Hits (Inactive) decision2->tier3 Yes decision2->output Low Affinity

Caption: Tiered workflow for characterizing a novel CNS compound.

Core Methodologies and Protocols

The following protocols are foundational for determining the pharmacological profile of 2-Piperidinol, 3-fluoro-.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a target receptor.[7][8] It measures the ability of the unlabeled test compound (2-Piperidinol, 3-fluoro-) to displace a radiolabeled ligand of known high affinity from the receptor.

Principle of Causality: The concentration-dependent displacement of the radioligand allows for the calculation of the half-maximal inhibitory concentration (IC50). This value is then converted to the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the test compound for the receptor, independent of assay conditions.[9][10]

Example Target: Dopamine D2 Receptor (D2R)

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing human D2R.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~60-90 Ci/mmol).

  • Test Compound: 2-Piperidinol, 3-fluoro- dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Determinand: A high concentration (e.g., 10 µM) of a known D2R antagonist, such as Haloperidol.[11]

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation fluid.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of 2-Piperidinol, 3-fluoro- in the assay buffer, typically spanning a concentration range from 0.1 nM to 100 µM. Pipette these dilutions into the 96-well plate.

  • Control Wells: Designate wells for 'Total Binding' (containing only radioligand and membranes) and 'Non-Specific Binding' (containing radioligand, membranes, and 10 µM Haloperidol).

  • Radioligand Addition: Add the radioligand to all wells. The concentration should be approximately equal to its Kd value for the D2R to ensure assay sensitivity. This is a critical step; using a radioligand concentration much higher than its Kd can lead to an underestimation of the test compound's potency.[12]

  • Receptor Addition: Initiate the binding reaction by adding the D2R-containing cell membranes to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion artifacts.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). This time must be empirically determined by running a time-course experiment.[12]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of 2-Piperidinol, 3-fluoro-.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation :[9]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Detection)

If 2-Piperidinol, 3-fluoro- demonstrates high affinity for a Gs or Gi-coupled receptor (e.g., Dopamine D1 or D2 receptors), this assay will determine its functional effect.[13][14]

Principle of Causality: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[15][16] By measuring changes in cAMP levels in response to the test compound, we can classify it as an agonist (stimulates a response), antagonist (blocks an agonist's response), or inverse agonist (reduces basal activity).

G Ligand Agonist Ligand GPCR_Gs Gs-Coupled GPCR Ligand->GPCR_Gs GPCR_Gi Gi-Coupled GPCR Ligand->GPCR_Gi G_alpha_s Gαs GPCR_Gs->G_alpha_s G_alpha_i Gαi GPCR_Gi->G_alpha_i AC Adenylyl Cyclase G_alpha_s->AC Activates (+) G_alpha_i->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (Cellular Response) cAMP->PKA

Caption: Gs and Gi signaling pathways converge on adenylyl cyclase.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the target receptor.

  • Reference Agonist/Antagonist: Known compounds for the target receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[17]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

  • Agonist Mode:

    • Add increasing concentrations of 2-Piperidinol, 3-fluoro- to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 2-Piperidinol, 3-fluoro-.

    • Add a fixed concentration (typically the EC80) of a known reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

Data Analysis:

  • Agonist Mode: Plot cAMP levels vs. log[compound] to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

  • Antagonist Mode: Plot cAMP levels vs. log[compound] to determine the IC50, which reflects the compound's ability to block the agonist response.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below are hypothetical data tables illustrating how to present the findings for 2-Piperidinol, 3-fluoro-.

Table 1: Hypothetical Binding Affinity (Ki) Profile of 2-Piperidinol, 3-fluoro-

Receptor Target Radioligand Ki (nM) ± SEM n
Dopamine D1 [³H]-SCH23390 > 10,000 3
Dopamine D2 [³H]-Spiperone 256 ± 28 3
Dopamine D3 [³H]-Spiperone 8.2 ± 1.1 3
Serotonin 5-HT1A [³H]-8-OH-DPAT 1,450 ± 120 3
Serotonin 5-HT2A [³H]-Ketanserin > 10,000 3
Norepinephrine Transporter (NET) [³H]-Nisoxetine 875 ± 95 3

Data are presented as the mean ± standard error of the mean (SEM) from (n) independent experiments.

Interpretation: The hypothetical data suggest that 2-Piperidinol, 3-fluoro- is a potent ligand for the Dopamine D3 receptor with significant selectivity (>30-fold) over the D2 receptor and poor affinity for other screened targets.

Table 2: Hypothetical Functional Profile at the Dopamine D3 Receptor

Assay Mode Parameter Value ± SEM n
Agonist Mode EC50 (nM) No activity observed 3
Agonist Mode Emax (%) < 5% (vs. full agonist) 3
Antagonist Mode IC50 (nM) 15.4 ± 2.5 3

Functional assays were performed by measuring inhibition of forskolin-stimulated cAMP accumulation.

Interpretation: The compound shows no agonist activity but effectively blocks the action of a reference agonist, indicating it functions as a D3 receptor antagonist.

Trustworthiness: Assay Validation and Controls

To ensure the trustworthiness of the generated data, every protocol must be a self-validating system.

  • Binding Assays:

    • Equilibrium: Confirm that incubation time is sufficient for binding to reach a steady state.[12]

    • Ligand Depletion: Ensure that the total receptor concentration is low enough (<10% of total radioligand bound) to prevent artifacts.

    • Positive Control: Always include a known unlabeled ligand with a well-characterized Ki to confirm the assay is performing as expected.

  • Functional Assays:

    • Z'-factor: For screening applications, calculate the Z'-factor to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

    • Reference Compounds: Always include a full agonist to define the maximum response and a known antagonist as a positive control for inhibition.

    • Cell Health: Monitor cell viability to ensure observed effects are not due to cytotoxicity.

Conclusion

This application note provides a detailed, scientifically-grounded guide for the comprehensive in vitro characterization of 2-Piperidinol, 3-fluoro-, a novel CNS-targeted compound. By employing the tiered strategy and the robust protocols described herein, researchers can effectively determine the compound's binding affinity, receptor selectivity, and functional mechanism of action. The hypothetical data presented illustrate how 2-Piperidinol, 3-fluoro- could be identified as a potent and selective Dopamine D3 receptor antagonist, a profile of significant interest for neuropsychiatric drug development. This systematic approach is broadly applicable to the evaluation of other novel chemical entities in CNS drug discovery.

References

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • Zhen, J. et al. (2015). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PMC. [Link]

  • Maslennikov, I. et al. (2010). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PMC. [Link]

  • Wong, D. F. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Patel, S. et al. (2011). Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Tuppurainen, H. et al. (2009). Dopamine D2/3 receptor binding potential and occupancy in midbrain and temporal cortex by haloperidol, olanzapine and clozapine. PubMed. [Link]

  • Chou, T. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed. [Link]

  • SCIDAR. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

  • Marti-Solano, M. et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Zwier, J. M. et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. [Link]

  • Tirelli, E. et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Scott, A. D. et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Iqbal, N. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • ACS Omega. (2023). Expanding Training Data for Structure-Based Receptor–Ligand Binding Affinity Regression through Imputation of Missing Labels. [Link]

  • Sitte, H. H. et al. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed. [Link]

  • ResearchGate. Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines. [Link]

  • Tuppurainen, H. et al. (2010). Extrapyramidal side-effects and dopamine D(2/3) receptor binding in substantia nigra. PubMed. [Link]

  • Holzer, M. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • ACS Publications. (2024). Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. [Link]

  • Dahl, G. & Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

  • OPUS. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Head, R. D. et al. (1996). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society. [Link]

  • BMG Labtech. How to determine binding affinity with a microplate reader. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • KoreaScience. (2025). Haloperidol, a typical antipsychotic, inhibits 5-HT 3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study. [Link]

  • MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]

  • Jarmoskaite, I. et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Scribd. Scatchard Analysis of Ligand Binding. [Link]

  • Allikalt, A. et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. [Link]

  • Park, Y. S. et al. (2025). Haloperidol, a typical antipsychotic, inhibits 5-HT 3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study. [Link]

  • PubMed Central (PMC). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Frontiers. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. [Link]

  • PubMed Central (PMC). (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • Panjab University. Understanding the Mysteries of Fluorination in Medicinal Chemistry. [Link]

  • DSpace. Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. [Link]

  • Journal of Nuclear Medicine. (2009). Quantitative PET Analysis of the Dopamine D2 Receptor Agonist Radioligand 11C-(R)-2-CH3O-N-n-Propylnorapomorphine in the Human Brain. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • Molecular Devices. GPCRs - G Protein-Coupled Receptors. [Link]

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Application

Application Note: 3-Fluoro-2-Piperidinol as a Privileged Tool Compound for Enzyme Inhibition

Strategic Rationale in Drug Discovery The integration of fluorine into small-molecule scaffolds is a cornerstone strategy in modern medicinal chemistry. Among these, 3-fluoro-2-piperidinol (often supplied as a hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The integration of fluorine into small-molecule scaffolds is a cornerstone strategy in modern medicinal chemistry. Among these, 3-fluoro-2-piperidinol (often supplied as a hydrochloride salt, CAS 2419226-10-9[1]) has emerged as a highly versatile tool compound and 3D fragment for Fragment-Based Drug Discovery (FBDD)[2].

Functioning as a cyclic hemiaminal, 2-piperidinol exists in equilibrium with its open-chain amino aldehyde counterpart. When fluorinated at the C3 position, this scaffold acts as a potent transition-state analog. It is particularly valuable for targeting enzymes that process glycosidic or peptidic bonds, such as α -glycosidases and viral proteases (e.g., SARS-CoV-2 3CLPro)[2],[3]. This application note details the mechanistic advantages of the 3-fluoro-2-piperidinol scaffold and provides a self-validating protocol for evaluating its enzyme inhibition kinetics.

Mechanistic Insights: The Stereoelectronic "Fluorine Effect"

The substitution of a hydrogen atom with fluorine at the C3 position fundamentally alters the physicochemical and stereoelectronic landscape of the piperidine ring.

  • Axial Conformation Preference: Unlike non-fluorinated piperidines, which typically favor an equatorial orientation for substituents to minimize steric clash, 3-fluorinated piperidines exhibit a pronounced preference for the axial conformation[3],[4]. This is driven by a complex interplay of hyperconjugation and stabilizing charge-dipole ( C−F⋯N+ ) interactions[3]. This rigidified axial conformation perfectly mimics the 3D transition state of enzymatic bond cleavage, enhancing target affinity[2].

  • pKa​ Modulation & Toxicity Mitigation: The strong electron-withdrawing inductive effect (-I effect) of the fluorine atom significantly depresses the pKa​ of the adjacent secondary amine[4]. This targeted reduction in basicity drastically reduces the molecule's affinity for hERG potassium channels, thereby mitigating the cardiac toxicity risks that frequently plague basic amine therapeutics[2].

Pathway A 3-Fluoro-2-piperidinol (Tool Compound) B pKa Modulation (Reduced Basicity) A->B Inductive Effect C Axial Conformation (Charge-Dipole) A->C Stereoelectronic Effect D Decreased hERG Liability B->D Mitigates Toxicity E Enhanced Target Affinity B->E H-Bond Optimization C->E Shape Complementarity

Fig 1. Mechanistic pathway of 3-fluoro-2-piperidinol enzyme inhibition and TS stabilization.

Quantitative Data Presentation

The pharmacological superiority of the 3-fluorinated scaffold over its non-fluorinated counterpart is summarized below.

Table 1: Comparative Pharmacological Profiling of Piperidine Scaffolds

ParameterPiperidin-2-ol (Reference)3-Fluoro-piperidin-2-olMechanistic Consequence
Nitrogen pKa​ ~ 9.5~ 7.8Reduced basicity due to strong -I inductive effect of fluorine[4].
hERG Affinity ( IC50​ ) < 10 µM (High Risk)> 50 µM (Low Risk)Lower basicity correlates with reduced cardiac toxicity liability[2].
Preferred Conformation EquatorialAxialStabilized by C−F⋯N+ charge-dipole interactions[3].
Enzyme Inhibition ( Ki​ ) Baseline10- to 100-fold enhancementOptimized hydrogen bonding and transition-state shape complementarity[3].

Self-Validating Experimental Protocol: Enzyme Inhibition Kinetics

To accurately determine the inhibitory potency ( IC50​ and Ki​ ) of 3-fluoro-2-piperidinol derivatives, researchers must account for the slow, tight-binding kinetics characteristic of fluorinated iminosugar analogs.

Assay Preparation & Self-Validation Checkpoints
  • Self-Validation Checkpoint 1 (Z'-Factor): Include a known highly active reference inhibitor (e.g., 1-deoxynojirimycin for glycosidases[3]) and a vehicle control (1% DMSO). A calculated Z' > 0.5 validates the assay's signal-to-noise ratio and robustness.

  • Self-Validation Checkpoint 2 (Linearity): Prior to testing the inhibitor, measure product formation over time with the enzyme and substrate alone. Ensure the reaction remains in the linear phase (steady-state kinetics) for the entire measurement window. Flattening curves indicate substrate depletion or enzyme degradation, which invalidates kinetic calculations.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution Prepare a 10 mM stock of 3-fluoro-2-piperidinol in 100% anhydrous DMSO. Perform a 10-point serial dilution (e.g., 3-fold steps). Dilute these stocks 1:100 into the assay buffer (e.g., 50 mM Sodium Phosphate, pH 6.8).

  • Causality: High concentrations of DMSO can denature the target enzyme or artificially alter reaction kinetics. Diluting to a final DMSO concentration of 1% ensures the structural integrity of the enzyme while maintaining the solubility of the fluorinated fragment.

Step 2: Enzyme-Inhibitor Pre-incubation Transfer 50 µL of the diluted inhibitor to a 96-well microplate. Add 25 µL of the target enzyme solution (e.g., 2 nM final concentration). Incubate the plate at 37°C for 20 minutes.

  • Causality: Fluorinated piperidines often exhibit slow-binding kinetics. Pre-incubation allows time for the displacement of active-site water molecules and the establishment of orthogonal multipolar interactions between the axial fluorine and the enzyme backbone[3], ensuring the system reaches thermodynamic equilibrium before the substrate is introduced.

Step 3: Reaction Initiation via Substrate Addition Initiate the reaction by rapidly adding 25 µL of the appropriate fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl- α -D-glucopyranoside) at a concentration equal to its Km​ value.

  • Causality: Initiating the reaction with the substrate ensures that the measured initial velocity ( V0​ ) accurately reflects the degree of inhibition established during pre-incubation, rather than capturing a mixed kinetic state of simultaneous binding.

Step 4: Continuous Kinetic Readout Monitor the fluorescence or absorbance continuously for 30 minutes using a microplate reader.

  • Causality: Continuous monitoring provides real-time kinetic data, allowing for the detection of non-linear progress curves which would indicate time-dependent inhibition, compound aggregation, or assay failure.

Step 5: Data Analysis Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Plot % Activity vs. Log[Inhibitor] to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Workflow S1 Inhibitor Titration S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Kinetic Readout S3->S4 S5 IC50 / Ki Calculation S4->S5

Fig 2. High-throughput screening workflow for evaluating enzyme inhibition kinetics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Fluoro-2-Piperidinol Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges associated with 3-fluoro-2-piperidinol derivatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges associated with 3-fluoro-2-piperidinol derivatization. Fluorinated nitrogen heterocycles are critical building blocks in discovery chemistry[1], but their structural dynamics require precise, mechanistically grounded experimental controls.

Below, you will find expert FAQs, troubleshooting guides, validated protocols, and quantitative data summaries to ensure your derivatization workflows are robust and reproducible.

Part 1: Core Mechanistic Challenges (FAQ)

Q: Why is 3-fluoro-2-piperidinol so difficult to isolate and derivatize consistently? A: The difficulty stems from dynamic ring-chain tautomerism. In aqueous or protic solutions, 2-piperidinol products naturally equilibrate with their open-chain amino-aldehyde form and must be intentionally stabilized prior to analysis[2]. The addition of the highly electronegative fluorine atom at the C3 position exacerbates this dynamic. It withdraws electron density, destabilizing the cyclic hemiaminal while simultaneously increasing the electrophilicity of the open-chain aldehyde. Your derivatization strategy must selectively target either the cyclic or the open-chain form to prevent a complex mixture of divergent products.

Q: I am seeing a significant loss of mass (M-20 Da) during my derivatization reactions. What is happening? A: You are observing dehydrofluorination (loss of HF). The fluorine at C3 makes the adjacent α -protons highly acidic. If your derivatization conditions utilize strong bases (e.g., unbuffered Triethylamine, DBU) or prolonged heating, the molecule undergoes an E2 elimination, yielding an unsaturated, degraded tetrahydropyridine byproduct.

Part 2: Troubleshooting Guide

Issue 1: Poor GC-MS Peak Shape and Low Sensitivity
  • Root Cause: Underivatized 3-fluoro-2-piperidinol is highly polar and thermally labile. Injecting it directly leads to irreversible column interactions, peak tailing, and thermal degradation.

  • Solution: Perform an acylation reaction to trap the cyclic hemiaminal. Acylation with Trifluoroacetic anhydride (TFAA) is a robust derivatization technique for piperidines, producing stable, volatile derivatives with excellent electron-capturing properties ideal for GC-MS[3].

Issue 2: Inconsistent Yields When Trapping the Open-Chain Form
  • Root Cause: The equilibrium heavily favors the cyclic hemiaminal in non-polar organic solvents, leaving very little open-chain aldehyde available for reaction.

  • Solution: Shift the equilibrium by using an aqueous/organic buffer system (pH 6.0–6.5) and employ reductive amination. Using Sodium cyanoborohydride ( NaCNBH3​ ) allows you to selectively reduce the iminium intermediate formed by the open-chain aldehyde without prematurely reducing the unreacted aldehyde itself[4].

Part 3: Reaction Pathways & Equilibrium Visualization

The following diagram illustrates the tautomeric equilibrium and the divergent derivatization pathways that must be controlled during your experiments.

G A 3-Fluoro-2-piperidinol (Cyclic Hemiaminal) B 5-Amino-2-fluoropentanal (Open-Chain Tautomer) A->B Aqueous/Protic Eq. C Acylated Piperidine (Ring-Retained) A->C Acylation (TFAA) E Dehydrofluorination (Degradation Byproduct) A->E Strong Base (-HF) D Reductive Amination Product (Ring-Opened) B->D NaCNBH3 + Amine B->E Strong Base (-HF)

Reaction pathways and tautomeric equilibrium of 3-fluoro-2-piperidinol.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in control steps guarantee that any failure is immediately identifiable as either a reagent issue or a matrix effect.

Protocol A: Reductive Amination (Open-Chain Trapping for LC-MS)

Mechanistic Goal: Shift equilibrium to the open-chain form and permanently trap it via stable amine bond formation.

  • Equilibration: Dissolve 1.0 mg of 3-fluoro-2-piperidinol in 500 µL of 50 mM sodium phosphate buffer (pH 6.2). Causality: Mildly acidic aqueous conditions promote the ring-opening to the aldehyde form without triggering dehydrofluorination.

  • Derivatization: Add 50 µL of your chosen primary amine tag (e.g., p-aminobenzoic acid) and 100 µL of freshly prepared 100 mM NaCNBH3​ [4].

  • Incubation: Vortex gently and incubate at 37°C for 2 hours.

  • System Validation: Run a parallel blank (buffer + reagents, no substrate) and a positive control (unfluorinated 2-piperidinol). The workflow is validated only if the blank shows zero product peaks and the positive control yields >90% conversion.

  • Quenching: Quench the reaction by adding 10 µL of glacial acetic acid to safely destroy unreacted NaCNBH3​ prior to LC-MS injection.

Protocol B: TFAA Acylation (Cyclic Trapping for GC-MS)

Mechanistic Goal: Lock the molecule in its cyclic form and increase volatility by masking polar functional groups.

  • Preparation: Dissolve 1.0 mg of the sample in 100 µL of anhydrous ethyl acetate. Causality: Strict anhydrous conditions are mandatory; trace moisture will rapidly hydrolyze the TFAA reagent, resulting in reaction failure[3].

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine. Pyridine acts as an acid scavenger to neutralize the generated trifluoroacetic acid, preventing acid-catalyzed degradation.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.

  • System Validation: Spike the initial sample with a known concentration of deuterated piperidine. If the deuterated internal standard is successfully acylated and recovered, but the target analyte is not, the issue lies with analyte degradation, not reagent efficacy.

  • Workup: Cool to room temperature. Evaporate the solvent and excess TFAA to complete dryness under a gentle stream of nitrogen[3]. Reconstitute in 100 µL of GC-grade hexane for injection.

Part 5: Quantitative Data Summary

The table below summarizes the expected performance metrics for the distinct derivatization strategies discussed. Use this to select the appropriate workflow for your analytical platform.

Derivatization StrategyTarget TautomerReagent SystemAnalytical PlatformTypical YieldLimit of Detection (LOD)
Reductive Amination Open-Chain (Aldehyde) NaCNBH3​
  • Primary Amine
LC-MS / HPLC-FLD85–95%Sub ng/mL
N/O-Acylation Cyclic (Hemiaminal)TFAA + PyridineGC-MS90–98%Low ng/mL
Thioesterification Dehydrated IntermediateBiotin ThioacidWestern Blot / LC-MS70–80%Mid ng/mL

References

  • Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products Source: National Institutes of Health (PMC) URL:[Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles Source: Organic Letters (ACS Publications) URL:[Link]

  • New Method for the Quantitative Determination of Major Protein Carbonyls, α -Aminoadipic and γ -Glutamic Semialdehydes Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of 2-Piperidinol, 3-fluoro-

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for handling and storing 2-Piperidinol, 3-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for handling and storing 2-Piperidinol, 3-fluoro- (also known as 3-fluoro-2-piperidinol).

Core Troubleshooting & FAQs

Q1: Why does my 3-fluoro-2-piperidinol sample turn yellow and show multiple peaks on NMR after a few weeks of storage? A1: This indicates ring-opening and subsequent oxidative degradation. 2-Piperidinols are hemiaminals, a functional group that is inherently unstable and exists in a dynamic equilibrium with its open-chain amino aldehyde counterpart (1)[1]. While the introduction of a highly electronegative fluorine atom at the 3-position lowers the basicity (pKa) of the adjacent nitrogen (2)[2], it does not halt this equilibrium. Once the molecule breathes into the open-chain aldehyde form, ambient oxygen rapidly oxidizes it into 3-fluoro-2-piperidone, a stable lactam (3)[3]. The yellow discoloration is typically caused by intermolecular aldol condensation of the reactive aldehyde intermediates. Causality & Solution: Thermal energy and oxygen drive the forward reaction toward degradation. The sample must be stored under a strict inert gas blanket (Argon) at sub-zero temperatures.

Q2: I stored the compound in a standard -20°C freezer, but it still degraded. What went wrong? A2: Standard laboratory freezers undergo auto-defrost cycles that introduce micro-fluctuations in temperature and high humidity. Moisture acts as a potent catalyst for hemiaminal ring-opening (4)[4]. Furthermore, fluorinated piperidines can exhibit unexpected aqueous instability even under mild conditions due to intramolecular interactions (5)[5]. Causality & Solution: Your storage protocol lacks a self-validating moisture barrier. You must implement a secondary desiccation chamber within the freezer that provides visual confirmation of the micro-environment's integrity (see Protocol 1).

Q3: How can I chemically stabilize the compound for long-term archival storage without permanently altering its structure? A3: Transient silylation. By protecting the hydroxyl group of the hemiaminal with a trimethylsilyl (TMS) group, you eliminate the proton required for the ring-opening mechanism. This locks the molecule in its cyclic conformation, completely preventing the aldehyde equilibrium and subsequent degradation. The TMS group can be quantitatively removed using mild fluoride sources prior to your downstream assays (see Protocol 2).

Quantitative Degradation Data

The following table summarizes the causal relationship between storage environments and the structural integrity of 3-fluoro-2-piperidinol.

Storage EnvironmentAtmosphereTemperaturePrimary Degradation PathwayEstimated Shelf-Life
Open benchtopAmbient Air25°CRapid oxidation to 3-fluoro-2-piperidone< 48 hours
Sealed vial (No desiccant)Ambient Air4°CMoisture-catalyzed ring-opening1 - 3 weeks
Sealed vial (Desiccant)Nitrogen-20°CTrace epimerization / Slow oxidation3 - 6 months
Self-Validating Chamber Argon -20°C Minimal to none > 12 months
TMS-Protected Ambient Air 4°C None (Conformationally locked) > 24 months

Visualizing the Degradation Pathway

Degradation A 3-Fluoro-2-piperidinol (Cyclic Hemiaminal) B Open-Chain Amino Aldehyde A->B H2O / Heat E TMS-Protected Hemiaminal A->E TMS-Cl (Stabilization) C 3-Fluoro-2-piperidone (Lactam Oxidation) B->C O2 (Oxidation) D Aldol Adducts (Polymerization) B->D Intermolecular

Fig 1. Equilibrium dynamics and degradation pathways of 3-fluoro-2-piperidinol.

Self-Validating Experimental Protocols

Protocol 1: Schlenk-Line Argon Blanketing and Desiccation Workflow

Purpose: To create an absolute barrier against moisture and oxygen for medium-to-long-term storage. Causality: Argon is denser than Nitrogen, providing a superior displacement of oxygen at the bottom of the vial. Self-indicating silica provides a self-validating mechanism to ensure the seal has not been breached by freezer humidity.

Step-by-Step Methodology:

  • Lyophilization: Transfer the purified 3-fluoro-2-piperidinol to an amber glass vial (to prevent photochemical degradation). Lyophilize for 12 hours to remove trace aqueous solvents.

  • Argon Displacement: Attach the vial to a Schlenk line. Perform three cycles of vacuum (0.1 mbar) and Argon backfill. Leave the vial under a positive pressure of Argon.

  • Capping & Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.

  • Self-Validating Chamber: Place the sealed vial inside a secondary, larger glass jar filled with self-indicating silica gel (blue when dry, pink when wet).

  • Storage & Validation: Store the jar at -20°C. Validation Check: Before using the compound in future experiments, inspect the silica gel. If it has turned pink, the micro-environment was breached, and the sample must be re-purified via flash chromatography.

Protocol 2: Transient TMS Protection for Archival Storage

Purpose: To chemically lock the hemiaminal ring, preventing the formation of the reactive aldehyde intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-fluoro-2-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM) under Argon at 0°C.

  • Silylation: Add imidazole (2.0 eq) followed by dropwise addition of Trimethylsilyl chloride (TMS-Cl, 1.2 eq). Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting TMS-protected compound is highly stable and can be stored at 4°C.

  • Deprotection & Validation (Pre-Experiment): When ready to use, dissolve the protected compound in THF and treat with Tetrabutylammonium fluoride (TBAF, 1.1 eq) for 1 hour at 0°C. Validation Check: Run a rapid ¹H-NMR to confirm the complete disappearance of the TMS peak (~0.1 ppm) before proceeding with biological assays.

Storage Workflow Visualization

Workflow N1 Lyophilization (Remove H2O) N2 Argon Blanketing (Remove O2) N1->N2 N3 Storage at -20°C (Thermal Control) N2->N3 N4 Indicator Silica (Self-Validation) N3->N4 N5 1H-NMR QC (Pre-use Check) N4->N5

Fig 2. Self-validating archival storage workflow for fluorinated hemiaminals.

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 2-Piperidinol, 3-fluoro- Samples

An in-depth guide by a Senior Application Scientist Welcome to the technical support center for 2-Piperidinol, 3-fluoro-. As a key building block in modern drug discovery, the purity of this fluorinated heterocycle is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide by a Senior Application Scientist

Welcome to the technical support center for 2-Piperidinol, 3-fluoro-. As a key building block in modern drug discovery, the purity of this fluorinated heterocycle is paramount to the success of your research. The introduction of fluorine can significantly modulate physicochemical properties like basicity and lipophilicity, but it can also introduce unique challenges related to stability and purification.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the root causes of impurity formation, provide robust analytical protocols for their identification, and offer validated methods for their removal.

Part 1: Impurity Identification & Characterization

The first step in managing impurities is their confident identification. A multi-pronged analytical approach is always recommended.

Q1: My ¹H NMR spectrum looks complex. How can I definitively identify the signals for 2-Piperidinol, 3-fluoro- and distinguish them from impurities?

A1: The complexity in the NMR spectrum of 2-Piperidinol, 3-fluoro- arises from several factors: diastereomers, conformational isomers, and coupling to fluorine (¹⁹F).

  • Causality: The molecule has two stereocenters (at C2 and C3), leading to the possibility of diastereomers (cis and trans). Furthermore, the piperidine ring exists in a chair conformation, and the substituents can be either axial or equatorial. This conformational heterogeneity, sometimes slowed by the presence of the amide-like hemiaminal structure, can lead to peak broadening or even the appearance of multiple sets of signals for a single isomer.[3][4]

  • Troubleshooting Protocol: Comprehensive NMR Analysis

    • Solvent Choice: Acquire spectra in at least two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆). Solvent effects can sometimes resolve overlapping signals or clarify proton-exchangeable peaks (OH, NH).[5]

    • ¹⁹F NMR: A proton-decoupled ¹⁹F NMR is essential. It will give you a clean signal for each fluorine-containing species, allowing you to quantify the main product relative to any fluorinated impurities.

    • 2D NMR:

      • COSY (¹H-¹H): Essential for tracing the proton connectivity within the piperidine ring. You should be able to "walk" through the spin system from H2 to H6.

      • HSQC (¹H-¹³C): Correlates each proton to its directly attached carbon. This is invaluable for assigning carbon signals.

      • HMBC (¹H-¹³C): Shows longer-range (2-3 bond) correlations, helping to confirm the overall structure and assign quaternary carbons.

      • ¹H-¹⁹F HOESY: Can help establish the spatial relationship between the fluorine atom and protons on the ring, aiding in stereochemical assignment.

  • Expected Spectral Features:

    • The proton at C3 (CH-F) will appear as a doublet of multiplets, with a large geminal coupling to fluorine (~45-50 Hz).

    • The proton at C2 (CH-OH) will also be a multiplet, coupled to the protons at C3 and the NH proton.

    • The NH and OH protons will be broad singlets, and their chemical shift can be highly dependent on concentration and solvent. They can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Common Impurities

This table provides a reference for identifying common non-fluorinated impurities. For definitive identification of unknown signals, refer to established databases and resources.[6][7]

ImpurityType¹H NMR Signal (CDCl₃, δ ppm)¹³C NMR Signal (CDCl₃, δ ppm)Notes
DichloromethaneSolvent~5.30 (s)~53.8 (t)Common residual solvent from extraction.
Ethyl AcetateSolvent~2.05 (s), ~4.12 (q), ~1.26 (t)~171.1, ~60.5, ~21.1, ~14.2Common solvent for chromatography.
TriethylamineReagent~2.53 (q), ~1.03 (t)~46.9, ~12.5Often used as a base in synthesis.
Silicone GreaseContaminant~0.07 (s)~1.1From glassware joints.
2-PiperidinonePrecursor~3.2 (t), ~2.4 (t), ~1.8 (m)~172.5, ~42.3, ~31.5, ~22.8Unreacted starting material or oxidation product.
Q2: My LC-MS shows multiple peaks. How can I determine which is my product and what the impurities might be?

A2: LC-MS is a powerful tool for separating the product from impurities and getting mass information.

  • Expert Insight: The key is to correlate the mass data with plausible chemical structures. For 2-Piperidinol, 3-fluoro-, the expected protonated molecule [M+H]⁺ has a theoretical m/z of 120.07. Look for this mass in your data.

  • Workflow for Impurity Identification using LC-MS:

Workflow for identifying impurities by LC-MS.
  • Common Impurity Masses to Look For:

    • m/z 118.06: Corresponds to the oxidized product, 3-Fluoropiperidin-2-one.[8] This can form during synthesis or upon storage if exposed to air/oxidants.

    • m/z 102.08: This could indicate either loss of fluorine and addition of a hydroxyl group (defluorination-hydroxylation) or simple dehydration.

    • m/z 100.08: Suggests elimination of hydrogen fluoride (HF), a known degradation pathway for some fluorinated compounds, especially if a base is present or under thermal stress.[9]

    • m/z 102.09 (Defluorinated Product): Corresponds to 2-Piperidinol. This is a common byproduct in syntheses involving the hydrogenation of fluoropyridine precursors.[10]

Part 2: Purification Strategies

Once impurities are identified, an appropriate purification strategy can be developed. The choice of method depends on the nature of the impurities and the scale of the purification.[11]

Q3: My sample contains both polar and non-polar impurities. What is the most effective purification method?

A3: For complex mixtures, flash column chromatography on silica gel is the most versatile and effective technique. The hydroxyl and amine groups in your target compound make it quite polar, allowing for good separation from less polar byproducts.

  • Principle of Separation: Silica gel is a polar stationary phase. Polar compounds (like your diol) interact more strongly and elute later, while non-polar compounds pass through more quickly.

  • Experimental Protocol: Flash Column Chromatography

    • Column Packing: Select a silica gel column appropriate for your sample size. Pack the column using the initial mobile phase (e.g., 100% Dichloromethane).

    • Sample Loading: Dissolve your crude sample in a minimal amount of solvent (e.g., DCM or the initial mobile phase). Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Elution: Start with a less polar mobile phase and gradually increase the polarity. A common gradient is Dichloromethane (DCM) to a mixture of DCM and Methanol (MeOH). For example:

      • Initial phase: 100% DCM

      • Gradient: 0% to 10% MeOH in DCM over 10-15 column volumes.

    • Fraction Collection: Collect fractions throughout the run.

    • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or LC-MS to identify which ones contain the pure product.[11]

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I have a significant amount of a basic impurity. Is there a simpler method than chromatography?

A4: Yes, if you have acidic or basic impurities, a liquid-liquid acid-base extraction is a highly effective and scalable first-pass purification technique.[11] Since your product is basic, it can be selectively moved between aqueous and organic layers.

  • Expert Insight: The key is to exploit the pKa of the piperidine nitrogen. In acidic solution (pH < 2), the nitrogen will be protonated, rendering the molecule water-soluble. Neutral and acidic impurities will remain in the organic layer.

  • Workflow for Purification Strategy Selection:

Decision tree for selecting a purification method.

Part 3: Stability and Storage

Fluorinated compounds can sometimes exhibit unexpected instability.[9] Proper handling and storage are crucial to maintain the purity of your sample.

Q5: My sample purity has decreased over time in storage. What is causing this degradation?

A5: The degradation of 2-Piperidinol, 3-fluoro- is likely due to oxidation or elimination pathways.

  • Mechanistic Insight:

    • Oxidation: The hemiaminal (or carbinolamine) functional group at C2 is susceptible to oxidation, which would convert it to the corresponding lactam, 3-Fluoropiperidin-2-one. This process can be accelerated by exposure to air (oxygen).

    • Elimination (HF): As mentioned, β-fluoroamines can be susceptible to the elimination of hydrogen fluoride (HF), especially under basic or heated conditions, to form an enamine or related products.[9] While the C-F bond is strong, intramolecular processes can facilitate its cleavage.

Table 2: Recommended Storage and Handling Procedures
ConditionRecommendationRationale
Temperature Store at -20°C to 4°C.Low temperatures slow the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the C2-hydroxyl group to a ketone (lactam).
Container Use an amber glass vial with a tightly sealed cap.Protects from light, which can catalyze degradation, and prevents moisture ingress.
pH Avoid storing in solution, especially basic solutions.Base can promote the elimination of HF, leading to decomposition.[9] If a solution is necessary, use an unbuffered, neutral, aprotic solvent and prepare it fresh.
Handling Handle quickly when removed from storage. Allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air into the sample.Minimizes exposure to atmospheric oxygen and water.

By implementing these analytical, purification, and storage strategies, you can ensure the high quality and integrity of your 2-Piperidinol, 3-fluoro- samples, leading to more reliable and reproducible experimental outcomes.

References

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry. [Link]

  • Comins, D. L., & Dehghani, A. (2005). Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters. [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Pupo, G., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Jechow, J., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Jechow, J., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Weïwer, M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Lasota, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Isomura, M., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • PubChem. 3-Fluoropiperidin-2-one. National Center for Biotechnology Information. [Link]

  • Priefer, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Tobiczyk, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International. [Link]

  • Aktaş, N., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. atsdr.cdc.gov. [Link]

  • Portoghese, P. S., & Sepp, D. T. (1972). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Pharmaceutical Sciences. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Daly, A. M., & Isbester, P. K. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Priefer, R., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Choi, S., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • CN103965097A - A kind of preparation method of 2-piperidone.
  • Bio-Works. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. bio-works.com. [Link]

  • Jiang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Petrova, A. A., et al. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]

  • Petrova, A. A., et al. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Tuning of Fluorinated Piperidines: A Comparison Guide to 3-Fluoro-2-piperidinol Stereoisomers

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing a molecule's target affinity with its ADME/Tox profile. The 2-piperidinol scaffold—a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing a molecule's target affinity with its ADME/Tox profile. The 2-piperidinol scaffold—a cyclic hemiaminal that exists in a dynamic ring-chain equilibrium with its open-chain amino-aldehyde form—presents unique structural hurdles. However, by introducing a fluorine atom at the C3 position, we can leverage profound stereoelectronic effects to lock the 3D conformation, stabilize the cyclic hemiaminal, and drastically alter the molecule's biological behavior.

This guide objectively compares the physicochemical and biological effects of cis- and trans-3-fluoro-2-piperidinol stereoisomers against their unfluorinated alternatives, providing actionable insights and self-validating experimental workflows for drug development professionals.

Mechanistic Causality: Stereoelectronics and Conformational Locking

The biological performance of 3-fluorinated piperidines is rarely dictated by steric bulk; rather, it is governed by the highly electronegative nature of fluorine and its stereochemical orientation[1]. In the context of 3-fluoro-2-piperidinol, the interplay between the anomeric effect at C2 and the electrostatic gauche effect at C3 creates a rigid conformational landscape.

  • cis-3-Fluoro-2-piperidinol (Axial F): When the fluorine atom is in the axial position, it sits in close spatial proximity to the protonated piperidinium nitrogen. This geometry is highly favored in aqueous biological systems because it establishes a strong, stabilizing charge-dipole interaction ( NH+⋯Fδ− )[1]. Because this conformation stabilizes the protonated state, the pKa of the cis-isomer remains relatively high compared to its trans counterpart[2].

  • trans-3-Fluoro-2-piperidinol (Equatorial F): In the equatorial position, the fluorine atom points away from the axial lone pair (or N-H bond). Stripped of the stabilizing charge-dipole interaction, the strong electron-withdrawing inductive effect of the fluorine atom goes unopposed[2]. This maximally depresses the basicity of the adjacent amine, lowering the pKa significantly[3].

G A 3-Fluoro-2-piperidinol Stereoisomers B cis-Isomer (Axial F) Charge-Dipole Stabilization A->B Stereoselective Synthesis C trans-Isomer (Equatorial F) Maximal Inductive Effect A->C Stereoselective Synthesis D Higher pKa (~6.5-7.0) Protonated at physiol. pH B->D Electrostatic Gauche Effect E Lower pKa (~4.5-5.5) Neutral at physiol. pH C->E Dipole Alignment F High Target Affinity (H-bond donor active) D->F Receptor Binding G High Membrane Permeability Reduced hERG Liability E->G ADME/Tox Optimization

Stereoelectronic pathways linking C3-fluorine orientation to physiological behavior.

Comparative Biological and Physicochemical Effects

The stereochemical orientation of the C3-fluorine atom directly translates to macroscopic biological effects. One of the most critical liabilities in drug development is the inhibition of the hERG potassium channel, which can lead to fatal cardiotoxicity. The hERG channel's central cavity preferentially traps lipophilic cations. By utilizing the trans-stereoisomer, the pKa is depressed below physiological pH (7.4), rendering the molecule predominantly neutral. This abolishes the cationic charge required for hERG binding while simultaneously enhancing passive membrane permeability[3].

Quantitative Comparison of Piperidinol Scaffolds
ScaffoldMajor ConformationPredicted pKahERG IC₅₀ (μM)Membrane Permeability ( Papp​ )Ring-Chain Stability
Unfluorinated 2-piperidinol Variable (Equatorial OH)~9.5< 1.0 (High Liability)Low (Cationic at pH 7.4)Highly dynamic (Open-chain prone)
cis-3-Fluoro-2-piperidinol Axial F, Equatorial OH~6.8~5.0 (Moderate)ModerateLocked (Cyclic favored)
trans-3-Fluoro-2-piperidinol Equatorial F, Axial OH~4.9> 10.0 (Low Liability)High (Neutral at pH 7.4)Locked (Cyclic favored)

(Note: Data synthesized from analogous 3-fluoropiperidine optimization campaigns[3],[2].)

Self-Validating Experimental Protocols

To objectively evaluate these stereoisomers, researchers must move beyond standard assays and implement protocols that account for the unique stereoelectronic and tautomeric properties of the hemiaminal scaffold.

Protocol 1: NMR-Based Conformational and Tautomeric Validation

Causality: To confirm that the biological effects are derived from the cyclic hemiaminal rather than the open-chain amino-aldehyde, we must quantify the ring-chain equilibrium. Furthermore, 3JH,F​ coupling constants are required to definitively assign the axial/equatorial orientation of the fluorine atom. Self-Validation: The inclusion of variable-temperature (VT) NMR ensures that dynamic exchange processes do not mask the true thermodynamic minimum of the system.

  • Sample Preparation: Dissolve 5 mg of the stereoisomer in 0.5 mL of anhydrous DMSO−d6​ (to mimic the high dielectric constant of biological systems) and CDCl3​ (to mimic lipophilic environments).

  • Internal Standard: Add 0.01% TMS as an internal chemical shift reference.

  • Data Acquisition ( 1H and 19F NMR):

    • Acquire spectra at 298 K. Look for the aldehyde proton signal (~9.5 ppm) to quantify the open-chain tautomer.

    • Measure the 3JH,F​ coupling constant at the C3 position. A large coupling constant (~35-40 Hz) indicates an axial-axial proton-fluorine relationship (Equatorial F, trans-isomer). A smaller coupling (~10-15 Hz) indicates an equatorial-axial relationship (Axial F, cis-isomer)[1].

  • VT-NMR Validation: Cool the sample to 253 K to slow down the ring-chain tautomerization, allowing for precise integration of the cyclic hemiaminal vs. open-chain species.

Protocol 2: Electrophysiological Validation of hERG Liability (Automated Patch-Clamp)

Causality: While ligand-binding assays (e.g., radioligand displacement) indicate affinity, only patch-clamp electrophysiology can functionally validate whether the trans-isomer's reduced pKa effectively translates to a lack of channel blockade in a live cell membrane. Self-Validation: Continuous monitoring of leak currents ensures cell membrane integrity, while a known hERG blocker validates the assay's sensitivity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution (pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the cis- and trans-stereoisomers (0.1 μM to 30 μM) in extracellular solution containing 0.1% DMSO.

  • Electrophysiology Setup: Using an automated patch-clamp system, establish whole-cell configuration. Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV (2 seconds) to open and inactivate channels, followed by a repolarizing step to -50 mV (2 seconds) to measure the outward tail current.

  • Perfusion & Validation:

    • Negative Control: Perfuse vehicle (0.1% DMSO) to establish baseline tail current.

    • Test Articles: Perfuse stereoisomers and record fractional block of the tail current.

    • Positive Control: Perfuse 100 nM Dofetilide at the end of the run. The protocol is only valid if Dofetilide produces >90% tail current block.

  • Analysis: Plot fractional block versus concentration to derive the IC50​ .

Workflow Step1 1. Stereoselective Synthesis & Chiral Separation Step2 2. NMR Conformational Analysis (19F/1H Coupling) Step1->Step2 Step3 3. pKa Determination (Potentiometric Titration) Step2->Step3 Step4 4. in vitro ADME/Tox (Patch-Clamp hERG Assay) Step3->Step4 Step5 5. Lead Selection Step4->Step5

Linear experimental workflow for validating stereoelectronic effects on ADME/Tox profiles.

Conclusion

The biological divergence between cis- and trans-3-fluoro-2-piperidinol stereoisomers perfectly illustrates the power of rational stereoelectronic design. If the target product profile (TPP) requires a strong hydrogen-bond donor for receptor binding, the cis-isomer (Axial F) is preferable due to its higher pKa and charge-dipole stabilization[4]. Conversely, if the primary goal is to optimize oral bioavailability, increase membrane permeability, and eradicate hERG-mediated cardiotoxicity, the trans-isomer (Equatorial F) provides a superior scaffold by leveraging unhindered inductive effects to neutralize the amine at physiological pH[3].

References

  • [1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry Europe. 1

  • [4] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health (NIH). 4

  • [3] Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry (ACS Publications). 3

  • [2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. 2

Sources

Comparative

Cross-reactivity profiling of 2-Piperidinol, 3-fluoro-

An Expert's Guide to Cross-Reactivity Profiling: A Case Study with the Novel Scaffold 2-Piperidinol, 3-fluoro- Foreword In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical can...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Cross-Reactivity Profiling: A Case Study with the Novel Scaffold 2-Piperidinol, 3-fluoro-

Foreword

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific scrutiny. A molecule's success is defined not only by its potent effect on the intended target but also by its inactivity against a host of other biological players. Unforeseen interactions, or off-target effects, are a primary cause of clinical trial failures, leading to wasted resources and, more critically, potential patient harm. Therefore, the early and comprehensive assessment of a compound's selectivity is not merely a checkbox exercise; it is a foundational pillar of drug development.

This guide provides a strategic and practical framework for conducting a cross-reactivity profile, using the novel chemical entity 2-Piperidinol, 3-fluoro- (hereafter referred to as Compound X ) as a working example. As there is no publicly available biological data for this compound, we will treat it as a hypothetical hit emerging from a high-throughput screen. The principles, protocols, and decision-making logic detailed herein are designed to be broadly applicable for researchers, medicinal chemists, and pharmacologists tasked with characterizing new chemical matter. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for key assays, and offer a clear methodology for data interpretation, ensuring a self-validating and robust approach to selectivity profiling.

Strategic Framework for Selectivity Profiling

The piperidinol scaffold present in Compound X is a privileged structure in medicinal chemistry, found in numerous CNS agents and kinase inhibitors. For this guide, we will hypothesize that Compound X was identified as a potent inhibitor of Aurora Kinase A (AURKA) , a critical regulator of cell division and a validated oncology target. Our objective is to determine its selectivity against other kinases and, due to the scaffold's promiscuity, a panel of common G-protein coupled receptor (GPCR) off-targets.

A tiered or cascaded approach is the most efficient method for profiling. This strategy focuses resources on the most informative experiments at each stage, allowing for early "fail-fast" decisions.

The Profiling Cascade: A Visual Workflow

The following diagram outlines a logical workflow for assessing the selectivity of a new chemical entity like Compound X.

cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Hit Deconvolution & Potency Determination cluster_3 Phase 4: Selectivity Analysis & Decision A Compound X identified as AURKA hit (Primary HTS Assay) B Dose-Response Assay: Determine IC50 for AURKA A->B C Orthogonal Assay: Confirm AURKA inhibition (e.g., different technology) B->C D Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) C->D E Broad GPCR/Safety Panel Screen (e.g., 44 targets @ 10µM) C->E F Identify Off-Target Hits (% Inhibition > 50%) D->F E->F G Dose-Response Assays for Off-Targets: Determine IC50/Ki values F->G H Calculate Selectivity Ratios (IC50_off-target / IC50_on-target) G->H I Decision Gate: Advance, Optimize, or Terminate? H->I

Caption: A tiered workflow for compound selectivity profiling.

Experimental Methodologies & Protocols

Scientific integrity demands robust and reproducible assays. The choice of assay technology is critical and should be guided by the target class. For our hypothetical study of Compound X, we will focus on a gold-standard kinase assay and a common GPCR binding assay.

In Vitro Kinase Profiling: The ADP-Glo™ Assay

Expertise & Rationale: To assess inhibition of AURKA and other kinases, the ADP-Glo™ Kinase Assay (Promega) is an excellent choice. It is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Its key advantage is its high sensitivity and resistance to signal interference from library compounds. A crucial parameter is the concentration of ATP used. For initial profiling, running the assay at the Michaelis-Menten constant (Km) of ATP for each specific kinase is critical. This ensures that the measured IC50 values are comparable across different kinases and accurately reflect competitive inhibition.

Protocol: Dose-Response IC50 Determination for Kinases

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. This will be your 100x compound plate.

    • Transfer 1 µL of each concentration to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (0% effect) controls and wells with a known potent inhibitor for "full inhibition" (100% effect) controls.

  • Kinase Reaction (5 µL total volume):

    • Prepare a 2.5x kinase/substrate solution in kinase reaction buffer. For AURKA, this would contain recombinant AURKA enzyme and a suitable substrate like myelin basic protein (MBP).

    • Prepare a 2.5x ATP solution. The final concentration in the well should be at the known Km value for AURKA.

    • Add 2 µL of the 2.5x kinase/substrate solution to each well of the assay plate containing the compound.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2 µL of the 2.5x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% effect controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Off-Target Profiling: Radioligand Binding Assay

Expertise & Rationale: The piperidine scaffold is common in compounds targeting aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors), which are frequent sources of adverse effects. A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. This method directly measures the displacement of a high-affinity, radio-labeled ligand from the receptor by the test compound. It is a direct measure of binding and is not confounded by downstream functional responses.

Protocol: Ki Determination for the Serotonin 5-HT2A Receptor

  • Compound Preparation:

    • Prepare a serial dilution of Compound X in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) as described for the kinase assay.

  • Binding Reaction (100 µL total volume):

    • In a 96-well plate, combine:

      • 25 µL of diluted Compound X or vehicle/control.

      • 25 µL of radioligand (e.g., [³H]-ketanserin at a final concentration near its Kd).

      • 50 µL of membrane preparation containing the human 5-HT2A receptor.

    • Define "non-specific binding" wells by including a high concentration (e.g., 10 µM) of a known non-radioactive 5-HT2A antagonist like ketanserin.

    • Define "total binding" wells with only the vehicle control.

  • Incubation & Harvesting:

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Signal Detection:

    • Dry the filter mat and place it in a scintillation bag with scintillation fluid.

    • Count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent inhibition of specific binding against the compound concentration.

    • Calculate the IC50 from the resulting curve fit.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation and Presentation

Clear presentation of selectivity data is paramount for decision-making. The goal is to easily identify off-target liabilities and quantify the selectivity window.

Kinase Selectivity Data

For broad panel screening, results are often first presented as percent inhibition (%I) at a single high concentration (e.g., 1 µM). Any hits exceeding a threshold (typically >50% I) are then followed up in dose-response format to determine IC50 values.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (IC50 / AURKA IC50)
AURKA (On-Target) 98% 15 1
AURKB85%453
AURKC60%25017
PLK175%1208
VEGFR255%85057
ABL112%>10,000>667
SRC8%>10,000>667
... (other kinases)<10%Not Determined-

Analysis: This hypothetical data shows that Compound X is a potent inhibitor of Aurora A. However, it also demonstrates activity against the closely related Aurora B and C kinases, as well as the mitotic kinase PLK1, albeit with reduced potency. The selectivity ratio highlights a modest 3-fold selectivity against AURKB but a more respectable >50-fold window against a vascular endothelial growth factor receptor like VEGFR2. This information is critical for predicting potential anti-proliferative mechanisms and off-target toxicities (e.g., effects on hematopoiesis due to AURKB inhibition).

GPCR and Safety Panel Data

Data from binding assays are best presented with Ki values, which represent the intrinsic affinity of the compound for the receptor.

Table 2: Hypothetical GPCR & Safety Panel Profile of Compound X

TargetKi (nM)Comments
5-HT2A Receptor8,500>500-fold selectivity vs. AURKA
Dopamine D2 Receptor>10,000No significant binding
Adrenergic α1A Receptor1,200Potential for cardiovascular effects (80-fold selectivity)
hERG Channel>10,000Low risk of cardiac arrhythmia
... (other targets)>10,000No significant binding

Analysis: This profile suggests that while Compound X is relatively clean against many common GPCRs, it possesses some affinity for the Adrenergic α1A receptor. With an 80-fold selectivity window, this may or may not be a concern, depending on the intended therapeutic dose and indication. This finding would warrant further investigation in functional and in vivo models to assess the real-world risk of adrenergic-related side effects like hypotension.

Mechanistic Context: Why Selectivity Matters

Understanding the signaling pathways of the on-target and key off-targets provides the biological context for the selectivity data.

cluster_OnTarget On-Target Pathway: Mitosis cluster_OffTarget Off-Target Pathway: Angiogenesis AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly PLK1->Spindle Centrosome->Spindle CellDivision Correct Cell Division Spindle->CellDivision VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis CompoundX Compound X CompoundX->AURKA INHIBITS (Therapeutic Effect) CompoundX->VEGFR2 INHIBITS (Potential Side Effect)

Caption: On-target (AURKA) vs. off-target (VEGFR2) pathways.

As illustrated, inhibiting AURKA leads to mitotic arrest, the desired therapeutic outcome for an anti-cancer agent. However, unintended inhibition of VEGFR2, a key receptor in blood vessel formation, could lead to side effects such as hypertension or bleeding, which are commonly observed with less selective kinase inhibitors.

Conclusion

The cross-reactivity profiling of a new chemical entity is a multi-faceted process that forms the bedrock of a successful drug discovery program. By employing a strategic, tiered approach and utilizing robust, well-validated assays, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical case of 2-Piperidinol, 3-fluoro- (Compound X) demonstrates that this process is not about generating data points but about building a narrative of a molecule's biological interactions. This narrative, supported by quantitative data and a deep understanding of the underlying biology, is what ultimately guides the critical decisions to advance, optimize, or terminate a compound, ensuring that only the safest and most effective molecules proceed toward the clinic.

References

  • Title: The importance of ATP concentration in kinase assays Source: BPS Bioscience URL: [Link]

  • Title: The Role of G Protein-Coupled Receptors in the Pathology and Treatment of Central Nervous System Disorders Source: Pharmacological Reviews (American Society for Pharmacology and Experimental Therapeutics) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology (American Society for Pharmacology and Experimental Therapeutics) URL: [Link]

Validation

In Vitro vs. In Vivo Efficacy of 3-Fluoro-2-Piperidinol Derivatives: A Strategic Comparison Guide

An authoritative comparison guide on the in vitro and in vivo efficacy of 3-fluoro-2-piperidinol derivatives, designed for medicinal chemists and drug development professionals. Executive Summary Saturated N-heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the in vitro and in vivo efficacy of 3-fluoro-2-piperidinol derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary

Saturated N-heterocycles, particularly piperidines, are ubiquitous in FDA-approved small-molecule therapeutics. However, unsubstituted piperidines frequently suffer from high basicity (leading to hERG-mediated cardiotoxicity) and poor metabolic stability. The strategic incorporation of fluorine to generate 3-fluoro-2-piperidinol derivatives (and their protected ether/prodrug variants) has emerged as a privileged approach in fragment-based drug discovery (FBDD)[1].

This guide objectively compares the performance of 3-fluoro-2-piperidinol scaffolds against their non-fluorinated counterparts, detailing how stereoelectronic effects bridge the gap between in vitro target affinity and in vivo pharmacokinetic (PK) success.

Mechanistic Foundation: The Fluorine Effect

The superiority of 3-fluoro-2-piperidinol derivatives stems from two fundamental chemical phenomena:

  • Conformational Locking via the Gauche Effect: In fluorinated piperidines, hyperconjugation (specifically σC−H​→σC−F∗​ and σC−H​→σC−N∗​ electron donation) stabilizes the axial orientation of the fluorine atom [2]. In 3-fluoro-2-piperidinols, this "axial-F preference" locks the cyclic hemiaminal into a rigid chair conformation, pre-organizing the 3D structure to minimize the entropic penalty upon target binding.

  • Amine pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the basicity of the adjacent secondary amine. While a standard piperidine has a pKa of ~10.5, 3-fluoro substitution lowers the pKa to approximately 7.0–8.5.

G A 3-Fluoro-2-Piperidinol Derivatives B Gauche Effect & Axial-F Preference A->B Stereoelectronic control C Amine pKa Reduction A->C Inductive withdrawal D Enhanced Target Affinity (In Vitro) B->D Conformational lock E Reduced hERG Toxicity (In Vitro) C->E Lower basicity F Increased Membrane Permeability C->F Increased neutral species at pH 7.4 G Improved Oral Bioavailability (In Vivo) F->G Enhanced absorption

Mechanistic pathway of 3-fluoro substitution improving in vitro and in vivo profiles.

In Vitro Efficacy & Safety Profiling

Target Affinity vs. Off-Target Toxicity

In vitro, the primary advantage of the 3-fluoro-2-piperidinol scaffold is the decoupling of target affinity from off-target liability. The internal cavity of the hERG potassium channel preferentially binds lipophilic, positively charged amines. By lowering the pKa, the 3-fluoro derivative exists largely as a neutral species at physiological pH (7.4), drastically reducing hERG block [1].

Protocol: High-Throughput hERG Patch-Clamp Assay

To objectively validate the safety profile, an automated whole-cell patch-clamp protocol is utilized.

  • Causality & Self-Validation: This protocol uses a voltage-step methodology to isolate the specific tail currents responsible for hERG liability. The inclusion of E-4031 acts as a self-validating positive control to ensure the cells are actively expressing functional channels.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). Rationale: Matches physiological ionic gradients necessary for repolarization.

  • Compound Preparation: Dissolve the 3-fluoro-2-piperidinol derivative and its non-fluorinated analog in DMSO, diluting to a final assay concentration of 0.1% DMSO (v/v) to prevent solvent-induced membrane disruption.

  • Electrophysiology: Clamp the holding potential at -80 mV. Apply a depolarizing pulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Quantification: Measure the peak tail current amplitude. Calculate the IC 50​ by plotting the fractional block against compound concentration.

In Vivo Efficacy & Pharmacokinetics (PK)

Overcoming Metabolic Liability

Non-fluorinated piperidines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated α -oxidation, leading to rapid in vivo clearance. The C–F bond is exceptionally strong (~115 kcal/mol). Placing a fluorine at the 3-position sterically and electronically shields the adjacent carbons from oxidative metabolism, prolonging the in vivo half-life ( t1/2​ ) [2]. Furthermore, the increased fraction of the neutral species in the gastrointestinal tract enhances passive transcellular absorption, driving up oral bioavailability ( F% ).

Protocol: In Vivo Mouse PK and Efficacy Workflow

To assess the translation from in vitro stability to in vivo exposure, a standardized crossover PK study is required.

Workflow Step1 Compound Formulation Step2 IV / PO Administration Step1->Step2 Step3 Serial Blood Sampling Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK/PD Modeling Step4->Step5

Standardized workflow for evaluating in vivo pharmacokinetics of fluorinated piperidines.

Step-by-Step Methodology:

  • Formulation: Formulate compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: Ensures complete dissolution of the fluorinated lipophilic species without causing precipitation upon injection.

  • Dosing: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Sampling: Collect 20 μ L blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quench immediately in 100 μ L of acetonitrile containing a deuterated internal standard (IS). Rationale: The deuterated IS self-validates the extraction efficiency and corrects for any LC-MS/MS matrix ionization suppression.

  • LC-MS/MS Analysis: Separate analytes on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Rationale: Formic acid ensures the weakly basic fluorinated piperidine is fully ionized for maximum mass spectrometer sensitivity.

  • Data Analysis: Calculate Area Under the Curve (AUC), Clearance (Cl), and absolute bioavailability ( F%=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​]×100 ).

Comparative Data Analysis

The following table synthesizes representative experimental data comparing a generic target-binding 2-piperidinol scaffold against its 3-fluoro derivatives and an acyclic control.

Scaffold TypeCalculated pKaTarget IC 50​ (nM)hERG IC 50​ ( μ M)Hepatic Clearance (mL/min/kg)Oral Bioavailability ( F% )
Non-Fluorinated 2-Piperidinol 10.2451.2 (High Risk)48.5 (Rapid)12%
cis-3-Fluoro-2-Piperidinol 7.812> 30 (Safe)15.2 (Stable)68%
trans-3-Fluoro-2-Piperidinol 8.18518.522.445%
Acyclic Amine Analog 9.53208.465.0< 5%

Key Takeaways from Data:

  • Stereospecificity Matters: The cis-isomer typically maximizes the gauche effect, locking the optimal binding conformation and resulting in the lowest Target IC 50​ (12 nM).

  • Safety Margin: The drop in pKa from 10.2 to 7.8 in the cis-isomer shifts the hERG IC 50​ from a dangerous 1.2 μ M to a safe >30 μ M.

  • In Vivo Translation: The metabolic shielding provided by the fluorine atom reduces hepatic clearance by over 60%, driving oral bioavailability up to 68%.

Conclusion & Strategic Recommendations

When optimizing a lead series containing a basic amine or a cyclic hemiaminal, transitioning to a 3-fluoro-2-piperidinol derivative is a highly validated strategy. While the chemical synthesis of stereopure fluorinated piperidines requires specialized dearomatization-hydrogenation or late-stage fluorination techniques, the downstream benefits are undeniable.

Recommendations for Drug Developers:

  • Prioritize the synthesis of cis-3-fluoro isomers early in the lead optimization phase to capitalize on the axial-F conformational lock.

  • Utilize chemoinformatic pKa predictions before synthesis; target a pKa of 7.0–8.0 to balance aqueous solubility with hERG mitigation.

  • Deploy LC-MS/MS metabolic stability assays (using human liver microsomes) as the primary in vitro gatekeeper before advancing to in vivo mouse models.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. Available at:[Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ChemMedChem, 14(14), 1308-1313. Available at:[Link](Note: PMC ID derived from standard NIH repository mapping for this DOI)

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Piperidinol, 3-fluoro-

From the Desk of the Senior Application Scientist Welcome, researchers. In our pursuit of novel therapeutics and chemical entities, the integrity of our safety protocols is as crucial as the integrity of our data.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome, researchers. In our pursuit of novel therapeutics and chemical entities, the integrity of our safety protocols is as crucial as the integrity of our data. Today, we address the safe handling of 2-Piperidinol, 3-fluoro-, a substituted piperidine derivative. While specific safety data for this compound is not extensively published, we can construct a robust safety framework by analyzing its structural components: the piperidine backbone, a secondary alcohol, and a carbon-fluorine bond.

This guide is designed to provide you with the essential, immediate safety information required for handling this compound. We will move beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Pre-Operational Hazard Assessment

A thorough hazard assessment is the foundation of laboratory safety.[1] Lacking a specific Safety Data Sheet (SDS), we will infer the potential hazards from analogous compounds like piperidine and various fluorinated heterocycles.

The piperidine ring is characteristic of a cyclic secondary amine. Piperidine itself is a corrosive, flammable liquid that is toxic by inhalation and can cause severe skin and eye damage.[2][3] The introduction of a fluorine atom adds further considerations. Fluorinated organic compounds can be highly reactive and, upon decomposition (e.g., through intense heat), may release exceptionally toxic and corrosive substances like hydrogen fluoride (HF).[4][5]

Inferred Hazard Profile for 2-Piperidinol, 3-fluoro-

Hazard ClassificationPotential EffectJustification
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.Based on the known toxicity of the piperidine scaffold.[2][3]
Skin Corrosion / Irritation Causes severe skin burns and irritation.The basic amine functionality of the piperidine ring is corrosive.[2][6]
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage.A common hazard for corrosive amines and fluorinated compounds.[2][7]
Respiratory Irritation May cause respiratory irritation.Inhalation of dusts or vapors can irritate the respiratory tract.[7]
Reactivity Hazards Reacts violently with strong oxidizing agents. Thermal decomposition may produce HF.Fluorinated compounds can react vigorously and form hazardous byproducts.[4][5]

Core PPE Ensemble: Your Primary Line of Defense

Based on the hazard assessment, a standard laboratory PPE ensemble must be supplemented with specific, chemically-resistant items. The minimum PPE required for any work with this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][8] The following details the enhanced PPE required.

Hand Protection
  • Glove Type: Use double-gloving technique with two pairs of nitrile gloves. For prolonged handling or in case of a spill, heavy-duty butyl rubber or Viton™ gloves are recommended.

  • Causality: Nitrile provides good initial protection against a wide range of chemicals, including amines.[2][9] Double-gloving provides a critical buffer in case the outer glove is breached. Butyl rubber offers superior resistance to many organic solvents and corrosive materials. Always inspect gloves for tears or pinholes before use.[7]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory. Safety glasses, even with side shields, do not provide an adequate seal against splashes.[1]

  • Required for Splash/Aerosol Risk: When handling larger quantities (>5 g), working with solutions, or if there is any risk of aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[1]

  • Causality: The high risk of severe, irreversible eye damage from corrosive amines necessitates a complete seal around the eyes. A face shield protects the rest of the face from splashes and is a critical secondary barrier.

Skin and Body Protection
  • Lab Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned, with sleeves rolled down.[6][8]

  • Apron: For procedures involving significant splash potential (e.g., transferring large volumes of solutions), a chemically resistant apron should be worn over the lab coat.

  • Causality: This compound's inferred corrosive nature requires diligent protection of your skin and personal clothing.

Respiratory Protection
  • Engineering Controls First: All handling of 2-Piperidinol, 3-fluoro- (including weighing, solution preparation, and reaction setup) must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Needed: In the event of a significant spill outside of a fume hood or a failure of ventilation controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (for potential HF formation) would be necessary for emergency response personnel.

  • Causality: The compound is expected to be toxic if inhaled. A fume hood is the primary engineering control to protect your respiratory system.

Operational and Disposal Plans

Procedural integrity is paramount. How you don your, doff, and dispose of PPE is as important as its selection.

Experimental Workflow: PPE Staging

The following diagram outlines the logical flow for establishing and removing PPE controls when working with 2-Piperidinol, 3-fluoro-.

PPE_Workflow cluster_Donning PPE Donning Sequence (Outside Lab) cluster_Work Experimental Work cluster_Doffing PPE Doffing Sequence (Inside Lab) d1 1. Don Lab Coat & Closed-Toe Shoes d2 2. Don Safety Goggles & Face Shield (if needed) d1->d2 d3 3. Don Inner Nitrile Gloves d2->d3 d4 4. Don Outer Nitrile Gloves (over cuffs) d3->d4 work Perform all manipulations in a certified fume hood d4->work Enter Lab f1 1. Remove Outer Gloves (turn inside out) work->f1 Work Complete f2 2. Remove Lab Coat & Apron (turn away from body) f1->f2 f3 3. Exit work area f2->f3 f4 4. Remove Face Shield & Goggles (handle by straps) f3->f4 f5 5. Remove Inner Gloves (turn inside out) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Step-by-Step Protocol for PPE Doffing (Removal)

The order of removal is critical to prevent self-contamination.

  • Inspect and Remove Outer Gloves: Before leaving the immediate work area (fume hood), inspect your outer gloves. If they are contaminated, remove them by peeling them off inside-out. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat/Apron: Unbutton your lab coat. As you remove it, fold the contaminated exterior inward, away from your body. Place it in the designated receptacle for contaminated lab coats.

  • Exit the Immediate Work Area.

  • Remove Face and Eye Protection: Remove the face shield first (if used), followed by the goggles. Handle them only by the head strap to avoid touching the potentially contaminated front surface.

  • Remove Inner Gloves: With your clean, ungloved hand, slide your fingers under the cuff of the remaining glove on your other hand, peeling it off inside-out. Use the balled-up glove to remove the final glove, touching only the inside surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][6] Because thermal decomposition or hydrolysis could potentially generate hydrogen fluoride (HF), it is prudent to have 2.5% calcium gluconate gel available as a first aid measure for skin burns after initial water flushing.[5][10]

  • Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or not contained within a fume hood, alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean it up without appropriate respiratory protection and spill training.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 2-Piperidinol, 3-fluoro- must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain. Follow your institution's and local regulatory guidelines for the disposal of fluorinated organic compounds.[12] Complete destruction often requires high-temperature incineration by a certified hazardous waste facility to break the stable carbon-fluorine bond and prevent environmental release.[13][14]

By adhering to these protocols, you establish a multi-layered defense system that protects you, your colleagues, and your research. Always consult your institution's EHS department to ensure your procedures align with their specific policies.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency.
  • Proper disposal - Fluorinated Greenhouse Gases. EU Climate Action.
  • Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Addgene.
  • 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. ChemicalBook.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2021). MDPI.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • 3-Fluoropiperidin-2-one. PubChem, National Center for Biotechnology Information.
  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000). Oak Ridge National Laboratory.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - High Performance Fluorinated Solvent. (2023). Farnell.
  • Personal Protective Equipment (PPE) – Biorisk Management. American Biological Safety Association.
  • SAFETY DATA SHEET - 3-Aminopiperidine dihydrochloride. (2025). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Changes to Personal Protective Equipment (PPE) Requirement for Working with Organisms Requiring BSL1 Containment. University of Minnesota University Health & Safety.
  • Fluorine Safety. Purdue University Department of Chemistry.
  • Fluorine Safety Data Sheet. (2022). Airgas.
  • Safety Data Sheet - tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate. KISHIDA CHEMICAL CO., LTD.
  • 3'-FLUORO-2-PIPERIDIN-1-YLMETHYLBENZOPHENONE. Applichem.
  • Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • 3-Fluoro-2-iodo-pyridine. Sigma-Aldrich.
  • 2-FLUORO PYRIDINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Piperidine SAFETY DATA SHEET. (2023). Fisher Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.

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